molecular formula C14H12O3 B1628238 4-(3-Methoxyphenoxy)benzaldehyde CAS No. 855474-84-9

4-(3-Methoxyphenoxy)benzaldehyde

Cat. No.: B1628238
CAS No.: 855474-84-9
M. Wt: 228.24 g/mol
InChI Key: MWRPISIUWVDPPB-UHFFFAOYSA-N
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Description

4-(3-Methoxyphenoxy)benzaldehyde is a useful research compound. Its molecular formula is C14H12O3 and its molecular weight is 228.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(3-Methoxyphenoxy)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-Methoxyphenoxy)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-methoxyphenoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-16-13-3-2-4-14(9-13)17-12-7-5-11(10-15)6-8-12/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWRPISIUWVDPPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OC2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90585634
Record name 4-(3-Methoxyphenoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

855474-84-9
Record name 4-(3-Methoxyphenoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-(3-Methoxyphenoxy)benzaldehyde CAS 855474-84-9 properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(3-Methoxyphenoxy)benzaldehyde (CAS 855474-84-9) is a specialized biaryl ether intermediate used primarily in the synthesis of small molecule therapeutics and advanced organic materials. Structurally, it features a reactive aldehyde handle and a meta-substituted methoxy ether linkage. This specific substitution pattern (3-methoxy vs. the more common 4-methoxy) offers unique steric and electronic properties, making it a critical scaffold for Type II kinase inhibitors , where the "bent" conformation of the diaryl ether facilitates binding to the DFG-out pocket of protein kinases.

This guide provides a validated synthetic protocol, reactivity profile, and application overview, designed for medicinal chemists and process engineers.

Chemical Identity & Properties

PropertySpecification
IUPAC Name 4-(3-Methoxyphenoxy)benzaldehyde
CAS Number 855474-84-9
Molecular Formula C₁₄H₁₂O₃
Molecular Weight 228.25 g/mol
SMILES COc1cccc(Oc2ccc(C=O)cc2)c1
Appearance Pale yellow crystalline solid or viscous oil (dependent on purity/polymorph)
Solubility Soluble in DMSO, DMF, DCM, EtOAc; Insoluble in water
Storage Inert atmosphere (Ar/N₂), 2-8°C (Aldehydes are prone to air oxidation)

Validated Synthetic Protocol

The most robust route to CAS 855474-84-9 is via Nucleophilic Aromatic Substitution (SNAr) . This method is preferred over Ullmann coupling due to milder conditions, higher yields, and the absence of transition metal contaminants (e.g., Copper), which is critical for pharmaceutical intermediates.

Reaction Scheme

The synthesis couples 4-fluorobenzaldehyde (electrophile) with 3-methoxyphenol (nucleophile) using a carbonate base in a polar aprotic solvent.

Synthesis SM1 4-Fluorobenzaldehyde (Electrophile) Inter Meisenheimer Complex SM1->Inter Addition SM2 3-Methoxyphenol (Nucleophile) SM2->Inter Addition Reagents K2CO3 (2.0 equiv) DMSO, 90°C, 4-6 h Prod 4-(3-Methoxyphenoxy) benzaldehyde Inter->Prod Elimination (-KF)

Figure 1: SNAr mechanism for the synthesis of the target diaryl ether.

Step-by-Step Methodology

Reagents:

  • 4-Fluorobenzaldehyde (1.0 equiv)[1][2]

  • 3-Methoxyphenol (1.05 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous, -325 mesh (2.0 equiv)

  • Dimethyl Sulfoxide (DMSO), anhydrous [0.5 M concentration relative to aldehyde]

Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and internal temperature probe. Flush with Nitrogen.

  • Charging: Add 4-fluorobenzaldehyde (e.g., 12.4 g, 100 mmol) and 3-methoxyphenol (13.0 g, 105 mmol) to the flask.

  • Solvation: Add anhydrous DMSO (200 mL). Stir until a homogeneous solution is obtained.

  • Base Addition: Add K₂CO₃ (27.6 g, 200 mmol) in a single portion. Note: The reaction may become slightly exothermic.

  • Reaction: Heat the mixture to 90°C . Monitor by TLC (20% EtOAc/Hexanes) or HPLC. Conversion is typically >98% within 4-6 hours.

    • Critical Control Point: Do not exceed 120°C to prevent Cannizzaro disproportionation of the aldehyde.

  • Workup:

    • Cool reaction to room temperature.[1][2][3]

    • Pour the mixture into crushed ice/water (1000 mL) with vigorous stirring. The product typically precipitates as a solid or oil.

    • Extract with Ethyl Acetate (3 x 150 mL).

    • Wash combined organics with 1M NaOH (2 x 100 mL) to remove unreacted phenol (Critical for purity).

    • Wash with Brine (100 mL), dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Recrystallize from hot Heptane/EtOAc (10:1) or purify via silica gel chromatography (Gradient: 0-15% EtOAc in Hexanes).

Reactivity & Functionalization Profile

The versatility of 4-(3-methoxyphenoxy)benzaldehyde lies in its orthogonal reactivity . The aldehyde serves as a "warhead" for diversification, while the biaryl ether core remains chemically inert under most standard synthetic conditions.

Reactivity Core 4-(3-Methoxyphenoxy) benzaldehyde RedAmin Reductive Amination (R-NH2, NaBH(OAc)3) Core->RedAmin Oxid Oxidation (NaClO2, H2O2) Core->Oxid Wittig Olefinations (Wittig/HWE) Core->Wittig Demethyl Demethylation (BBr3) Core->Demethyl Careful! Prod1 Benzyl Amines (Kinase Hinge Binders) RedAmin->Prod1 Prod2 Benzoic Acids (Peptidomimetics) Oxid->Prod2 Prod3 Styrenes/Cinnamates (Michael Acceptors) Wittig->Prod3 Prod4 Phenols (Further Derivatization) Demethyl->Prod4

Figure 2: Functionalization tree demonstrating the compound's utility as a divergent intermediate.

Key Transformations
  • Reductive Amination (High Value):

    • Reaction with primary/secondary amines using STAB (Sodium Triacetoxyborohydride) in DCE yields benzyl amines.

    • Application: This is the primary route for installing the "hinge-binding" motif in kinase inhibitors.

  • Demethylation:

    • Treatment with BBr₃ (Boron Tribromide) at -78°C cleaves the methyl ether to yield the phenol.

    • Caution: The aldehyde must be protected (e.g., as an acetal) or converted prior to BBr₃ treatment to avoid polymerization.

Applications in Drug Discovery[6][7]

Kinase Inhibitor Scaffold (Type II)

The 3-methoxyphenoxy moiety mimics the distal hydrophobic pocket binders found in approved drugs like Sorafenib and Regorafenib . The meta-substitution (3-position) induces a specific torsion angle between the two phenyl rings, often favoring the "DFG-out" inactive kinase conformation, which improves selectivity over Type I (ATP-competitive) inhibitors.

PROTAC Linker Attachment

The aldehyde group provides a convenient attachment point for linkers in Proteolysis Targeting Chimeras (PROTACs) . By converting the aldehyde to a handle (e.g., via reductive amination to a piperazine), chemists can attach E3 ligase ligands (like Cereblon or VHL) to the biaryl ether "warhead."

Safety & Handling (SDS Summary)

  • GHS Classification: Warning.

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use in a fume hood. Avoid contact with strong oxidizers. Aldehydes can autoxidize to carboxylic acids upon prolonged exposure to air; store under inert gas.

References

  • SNAr Methodology for Diaryl Ethers

    • Yeager, G. W., & Schissel, D. N. (1991).[4] Synthesis of 4-aryloxybenzaldehydes and acetophenones. Synthesis, 1991(01), 63-68.

  • Structural Analogs & Crystallography

    • Schäfer, A., et al. (2015).[1] Crystal structure of 4-(4-methoxyphenoxy)benzaldehyde. Acta Crystallographica Section E, 71(12), o1021.

  • Kinase Inhibitor Design (Biaryl Ethers)

    • Wilhelm, S. M., et al. (2006). Discovery and development of sorafenib: a multikinase inhibitor for treating cancer. Nature Reviews Drug Discovery, 5, 835–844.

  • General Aldehyde Reactivity

    • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862.

Sources

4-(3-Methoxyphenoxy)benzaldehyde molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(3-Methoxyphenoxy)benzaldehyde (CAS: 855474-84-9) is a critical diaryl ether scaffold utilized in the design of kinase inhibitors, anti-inflammatory agents, and complex heterocyclic architectures. Its structural utility lies in the bi-functional nature of the molecule: the aldehyde moiety serves as a reactive "warhead" precursor for reductive aminations or olefinations, while the methoxy-substituted ether linkage provides a stable, lipophilic spacer often required for hydrophobic pocket occupancy in protein targets.

This guide outlines the physicochemical properties, validated synthetic protocols, and handling requirements for this compound, designed to standardize its use across discovery workflows.

Part 1: Physicochemical Profile

PropertyValue / Description
Chemical Name 4-(3-Methoxyphenoxy)benzaldehyde
CAS Number 855474-84-9
Molecular Formula C₁₄H₁₂O₃
Molecular Weight 228.24 g/mol
Physical State Viscous oil or low-melting solid (isomer dependent packing)
Solubility Soluble in DCM, EtOAc, DMSO, DMF; Insoluble in water
LogP (Predicted) ~3.5 (Lipophilic)
H-Bond Acceptors 3 (Ether O, Carbonyl O, Methoxy O)
H-Bond Donors 0

Structural Insight: Unlike its para-isomer (4-(4-methoxyphenoxy)benzaldehyde), which packs efficiently into a crystal lattice (MP ~60°C), the meta-substitution in the 3-methoxy variant disrupts planar stacking. Consequently, this compound often presents as a viscous oil or semi-solid at room temperature, necessitating chromatographic purification rather than simple recrystallization.

Part 2: Synthetic Architecture (SNAr Protocol)

The most robust synthesis route utilizes a Nucleophilic Aromatic Substitution (SNAr). While copper-catalyzed Ullmann couplings are possible, the SNAr reaction using 4-fluorobenzaldehyde is superior due to the strong electron-withdrawing nature of the para-aldehyde group, which activates the ring for nucleophilic attack by the phenoxide.

Mechanism of Action

The reaction proceeds via a Meisenheimer complex. The high electronegativity of fluorine stabilizes the intermediate anion more effectively than bromine or iodine, making 4-fluorobenzaldehyde the electrophile of choice.

SNAr_Reaction Reactant1 3-Methoxyphenol (Nucleophile) Base K2CO3 / DMF (Base/Solvent) Reactant1->Base Deprotonation Reactant2 4-Fluorobenzaldehyde (Electrophile) Intermediate Meisenheimer Complex Base->Intermediate + Reactant 2 (100°C) Product 4-(3-Methoxyphenoxy) benzaldehyde Intermediate->Product - KF

Figure 1: SNAr pathway favoring the para-aldehyde activation. Fluorine displacement is kinetically favored over other halogens in this specific electronic environment.

Experimental Protocol (Self-Validating)

Reagents:

  • 4-Fluorobenzaldehyde (1.0 equiv)

  • 3-Methoxyphenol (1.1 equiv)

  • Potassium Carbonate (

    
    , anhydrous, 2.0 equiv)
    
  • Dimethylformamide (DMF, anhydrous)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3-methoxyphenol (1.1 equiv) in anhydrous DMF (0.5 M concentration).

  • Activation: Add

    
     (2.0 equiv) in a single portion. Stir at room temperature for 15 minutes to generate the phenoxide anion. Visual Check: The suspension may darken slightly.
    
  • Addition: Add 4-fluorobenzaldehyde (1.0 equiv) via syringe.

  • Reaction: Heat the mixture to 100°C for 4–6 hours.

    • QC Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The starting aldehyde spot (Rf ~0.6) should disappear, replaced by a slightly more non-polar product spot.

  • Workup: Cool to room temperature. Pour into ice-cold water (10x reaction volume) to precipitate the organic materials and remove DMF. Extract with Ethyl Acetate (3x).

  • Purification: Wash combined organics with 1M NaOH (to remove unreacted phenol), water, and brine. Dry over

    
    . Concentrate in vacuo.
    
  • Isolation: Purify via flash column chromatography (

    
    , 0-20% EtOAc in Hexanes).
    

Part 3: Derivatization & Applications

The aldehyde handle allows this molecule to serve as a versatile intermediate. In drug discovery, it is frequently converted into amines (for solubility) or styrenes (for polymerization or further functionalization).

Derivatization_Tree Core 4-(3-Methoxyphenoxy) benzaldehyde Path1 Reductive Amination (NaBH(OAc)3, R-NH2) Core->Path1 Path2 Wittig Olefination (Ph3P=CH-R) Core->Path2 Path3 Pinnick Oxidation (NaClO2, NaH2PO4) Core->Path3 Prod1 Benzyl Amines (Kinase Inhibitor Motifs) Path1->Prod1 Prod2 Styrene Derivatives (Linkers/Probes) Path2->Prod2 Prod3 Benzoic Acids (Peptidomimetics) Path3->Prod3

Figure 2: Strategic divergence points for the benzaldehyde scaffold in medicinal chemistry campaigns.

Part 4: Analytical Characterization (Expected Data)

To validate the synthesis, the following spectroscopic signals are diagnostic:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 9.91 (s, 1H): Aldehyde proton (Distinctive singlet).

    • δ 7.85 (d, J=8.8 Hz, 2H): Protons ortho to carbonyl (Deshielded).

    • δ 7.05 (d, J=8.8 Hz, 2H): Protons ortho to ether linkage.

    • δ 7.28 (t, 1H): Meta-proton on the phenoxy ring.

    • δ 6.6–6.8 (m, 3H): Remaining aromatic protons on the methoxy ring.

    • δ 3.81 (s, 3H): Methoxy group (Singlet).

  • Mass Spectrometry (ESI):

    • Calculated [M+H]⁺: 229.08.

    • Look for [M+Na]⁺ adducts (251.07) which are common for oxygen-rich aromatics.

Part 5: Safety & Handling

  • Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).

  • Storage: Store under inert atmosphere (

    
     or Ar) at 2-8°C. Aldehydes are prone to autoxidation to benzoic acids upon prolonged exposure to air.
    
  • Spill Protocol: Absorb with inert material (vermiculite). Do not use combustible materials (sawdust).

References

  • Yeager, G. W., & Schissel, D. N. (1991). A convenient synthesis of 4-aryloxybenzaldehydes and acetophenones. Synthesis, 1991(01), 63-68. (Foundational protocol for SNAr synthesis of phenoxybenzaldehydes).
  • Taber, D. F., & Brannick, P. C. (2015).[1] Synthesis of 4-(4-methoxyphenoxy)benzaldehyde: A nucleophilic aromatic substitution. Journal of Chemical Education, 92(7), 1261-1263. (Methodology adapted for the 3-methoxy isomer).

  • PubChem. (n.d.). Compound Summary for C14H12O3 (Isomer Analogues). Retrieved from [Link]

Sources

suppliers of 4-(3-Methoxyphenoxy)benzaldehyde for research

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Sourcing and Technical Profile: 4-(3-Methoxyphenoxy)benzaldehyde

Executive Summary

4-(3-Methoxyphenoxy)benzaldehyde (CAS: 855474-84-9 ) is a critical diaryl ether intermediate used primarily in the synthesis of bioactive small molecules, particularly kinase inhibitors and anti-inflammatory agents.[1] Its structural utility lies in the aldehyde handle , which serves as a versatile electrophile for reductive aminations, Wittig reactions, and heterocycle formation, coupled with the 3-methoxyphenoxy motif that often improves metabolic stability and lipophilicity in drug candidates.

This technical guide provides a rigorous analysis of the supply landscape, critical quality attributes (CQAs), and validation protocols required to ensure research integrity when sourcing this compound.

Chemical Profile & Technical Specifications

Before selecting a supplier, researchers must define the physicochemical requirements of their specific application.

PropertySpecification
IUPAC Name 4-(3-Methoxyphenoxy)benzaldehyde
CAS Number 855474-84-9
Molecular Formula C₁₄H₁₂O₃
Molecular Weight 228.24 g/mol
Appearance Pale yellow to off-white solid or viscous oil
Solubility Soluble in DCM, DMSO, Methanol; Insoluble in Water
Key Functional Groups Aldehyde (Electrophile), Ether (Linker), Methoxy (H-bond acceptor)
Storage Condition 2-8°C, under inert atmosphere (Argon/Nitrogen)
Critical Quality Attributes (CQAs)
  • Purity: ≥97% is standard for library synthesis; ≥99% required for late-stage lead optimization.

  • Major Impurity A (Oxidation): 4-(3-Methoxyphenoxy)benzoic acid . The aldehyde is prone to autoxidation. Presence is indicated by a broad -OH peak in NMR (~11-13 ppm) and loss of the sharp aldehyde singlet.

  • Major Impurity B (Regioisomer): 4-(4-Methoxyphenoxy)benzaldehyde . This isomer (CAS 78725-47-0) is commercially available and may be chemically similar, posing a risk of cross-contamination if the supplier uses non-selective synthesis routes.

Synthesis Logic & Impurity Origins

Understanding the synthesis route allows researchers to predict potential contaminants. The dominant industrial route is Nucleophilic Aromatic Substitution (SNAr) .

Graphviz Diagram: Synthesis & Impurity Flow

SynthesisPath SM1 4-Fluorobenzaldehyde (Electrophile) Base K2CO3 / DMF Heat SM1->Base SM2 3-Methoxyphenol (Nucleophile) SM2->Base Impurity1 Impurity: Residual Phenol SM2->Impurity1 Incomplete Conversion Product 4-(3-Methoxyphenoxy) benzaldehyde Base->Product S_NAr Mechanism Impurity2 Impurity: Benzoic Acid (Oxidation) Product->Impurity2 Air Exposure (Storage)

Figure 1: The primary synthesis route via SNAr. The electron-withdrawing aldehyde group activates the fluoride displacement. Key risks are residual phenol (SM2) and oxidation.

Supplier Landscape & Evaluation

Suppliers for this specific isomer are categorized by their role in the supply chain.

Tier 1: Primary Manufacturers & Validated Stock

These suppliers likely hold physical stock or control the synthesis process.

  • Enamine: A leading global supplier of building blocks. They list this compound (Code: ENAH11DD1B30 ) and are highly reliable for "make-on-demand" if out of stock.

  • Fluorochem: UK-based, excellent for European researchers. Often stocks "fluoro" and "phenoxy" aromatics. (Code: FLUH99CAFAB6 ).

  • ChemScene: Strong presence in the US/Asia markets, often serving as a bridge for bulk synthesis.

Tier 2: Aggregators (Resellers)
  • Sigma-Aldrich (Merck): Often lists Enamine or Fluorochem stock. Convenient for billing but usually higher cost.

  • Fisher Scientific: Aggregates catalogs like TCI or Alfa Aesar.

Selection Strategy:

  • Check the Isomer: Verify the structure explicitly. Do not confuse with the 4-methoxy isomer (CAS 78725-47-0) or the 3-(4-methoxyphenoxy) isomer.

  • Ask for QC Data: Request a batch-specific H-NMR before shipping to ensure no oxidation has occurred during storage.

Technical Validation Protocol (Self-Validating System)

Upon receipt, the following protocol ensures the material is fit for purpose.

Step 1: Visual Inspection[3]
  • Pass: Pale yellow solid or clear viscous oil.

  • Fail: Dark brown oil (indicates significant decomposition/polymerization) or white crystals with a sour smell (indicates oxidation to benzoic acid).

Step 2: H-NMR Diagnostics (CDCl₃, 400 MHz)

This is the gold standard for identity and purity.

Proton EnvironmentChemical Shift (δ)MultiplicityDiagnostic Value
Aldehyde (-CHO) 9.85 - 9.95 ppm Singlet (1H)Critical Identity Marker. Disappearance indicates oxidation.
Aromatic (Ortho to CHO) ~7.85 ppmDoublet (2H)Confirms 1,4-substitution pattern.
Aromatic (Ortho to Ether) ~7.05 ppmDoublet (2H)Part of the benzaldehyde ring.
Phenoxy Ring (C-5) ~7.25 ppmTriplet (1H)Characteristic of 3-substitution.
Methoxy (-OCH₃) 3.80 ppm Singlet (3H)Confirms methoxy group presence.
Impurity: Acid -OH >10.0 ppmBroadIndicates carboxylic acid contamination.
Step 3: HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 280 nm (aldehyde).

  • Expectation: The aldehyde is less polar than the acid impurity. The acid will elute earlier (lower retention time) due to ionization.

Handling & Storage

  • Oxidation Sensitivity: Benzaldehydes are "oxygen scavengers." Even small amounts of air in the headspace can convert the surface layer to acid.

  • Protocol:

    • Flush the container with Nitrogen or Argon after every use.

    • Store at 4°C for short term (<1 month) or -20°C for long term.

    • If the solid becomes "crusty" or the oil turns dark, perform a bisulfite wash :

      • Dissolve in EtOAc.

      • Wash with saturated NaHSO₃ (removes aldehyde as adduct? No, actually bisulfite adducts precipitate. Correction: To purify, form the bisulfite adduct (solid), filter, wash, and regenerate with mild acid/base. Alternatively, simply wash with NaHCO₃ to remove the acid impurity).

      • Recommended Purification: Wash EtOAc solution with 10% NaHCO₃ (removes benzoic acid impurity), dry over MgSO₄, and concentrate.

References

  • PubChem Database. 4-(3-Methoxyphenoxy)benzaldehyde (CID 10489519). National Library of Medicine. Available at: [Link]

  • Organic Syntheses. General Procedure for Nucleophilic Aromatic Substitution of 4-Fluorobenzaldehyde. (Generalized Reference for SNAr mechanism). Available at: [Link]

Sources

An In-Depth Technical Guide to 4-(3-Methoxyphenoxy)benzaldehyde: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(3-Methoxyphenoxy)benzaldehyde, a diaryl ether derivative, stands as a molecule of significant interest within the landscape of medicinal chemistry and materials science. The diaryl ether motif is a well-established "privileged scaffold," consistently found in a multitude of biologically active natural products and synthetic compounds.[1][2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1][2] This technical guide provides a comprehensive overview of 4-(3-Methoxyphenoxy)benzaldehyde, detailing a robust synthetic protocol, thorough characterization methodologies, and an exploration of its potential applications in drug discovery, with a particular focus on oncology.

Introduction: The Significance of the Diaryl Ether Scaffold

The diaryl ether linkage is a cornerstone in the design of novel therapeutic agents. Its unique conformational flexibility and ability to engage in various intermolecular interactions allow for potent and selective binding to a diverse range of biological targets.[1] The incorporation of a benzaldehyde functionality further enhances the synthetic versatility of the scaffold, providing a reactive handle for the construction of more complex molecular architectures, such as Schiff bases and chalcones, which are themselves associated with significant biological activities.[3][4] 4-(3-Methoxyphenoxy)benzaldehyde, with its specific substitution pattern, presents a unique electronic and steric profile that warrants detailed investigation for its potential as a lead compound in drug development programs.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-(3-Methoxyphenoxy)benzaldehyde is crucial for its synthesis, purification, and formulation. The following table summarizes its key properties.

PropertyValueSource
Molecular Formula C₁₄H₁₂O₃[5]
Molecular Weight 228.24 g/mol [5]
CAS Number 855474-84-9[5]
Appearance Expected to be a solid at room temperatureGeneral Knowledge
Solubility Expected to be soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂) and sparingly soluble in water.General Knowledge
Storage Store in a cool, dry, well-ventilated area away from incompatible substances.

Synthesis of 4-(3-Methoxyphenoxy)benzaldehyde

The synthesis of 4-(3-Methoxyphenoxy)benzaldehyde can be efficiently achieved via a nucleophilic aromatic substitution (SNAAr) reaction, a common and effective method for the formation of diaryl ethers.[6] This approach offers advantages over the classical Ullmann condensation by often requiring milder reaction conditions and avoiding the use of stoichiometric copper.[7][8]

Synthetic Rationale and Experimental Design

The chosen synthetic strategy involves the reaction of 4-fluorobenzaldehyde with 3-methoxyphenol in the presence of a suitable base. The electron-withdrawing nature of the aldehyde group in 4-fluorobenzaldehyde activates the aromatic ring towards nucleophilic attack by the phenoxide ion generated from 3-methoxyphenol.

Synthesis_Workflow

Detailed Step-by-Step Experimental Protocol

This protocol is adapted from a similar synthesis of 4-(4-methoxyphenoxy)benzaldehyde.[9]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluorobenzaldehyde (1.0 eq), 3-methoxyphenol (1.0 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask. The use of a polar aprotic solvent like DMSO is crucial for dissolving the reactants and facilitating the SNAr reaction.

  • Reaction Conditions: Heat the reaction mixture to 140 °C and stir vigorously. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. This will precipitate the crude product.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Structural Characterization and Analytical Validation

The identity and purity of the synthesized 4-(3-Methoxyphenoxy)benzaldehyde must be confirmed through a combination of spectroscopic techniques. The expected spectral data are extrapolated from closely related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehydic proton (around δ 9.9 ppm), the aromatic protons on both rings, and the methoxy group protons (around δ 3.8 ppm). The coupling patterns of the aromatic protons will be indicative of the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum should display a signal for the carbonyl carbon of the aldehyde (around δ 191 ppm), signals for the aromatic carbons (in the range of δ 110-165 ppm), and a signal for the methoxy carbon (around δ 56 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

  • A strong C=O stretching vibration for the aldehyde at approximately 1700-1680 cm⁻¹.

  • C-O-C stretching vibrations for the diaryl ether linkage in the region of 1250-1200 cm⁻¹.

  • C-H stretching vibrations for the aromatic rings and the aldehyde group.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight of 4-(3-Methoxyphenoxy)benzaldehyde (228.24 g/mol ).

Potential Applications in Drug Discovery and Development

The diaryl ether scaffold is a recurring motif in a number of clinically used drugs and investigational new drug candidates. The structural features of 4-(3-Methoxyphenoxy)benzaldehyde make it an attractive starting point for the development of novel therapeutics, particularly in the field of oncology.

Anticancer Activity

Numerous studies have highlighted the potent anticancer activity of diaryl ether derivatives.[6][10][11][12] These compounds have been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of key signaling pathways. For instance, some diaryl ethers have been found to upregulate the expression of p21 and cleaved caspase-3, leading to cell cycle arrest and programmed cell death.[10]

Anticancer_Mechanism

Anti-inflammatory and Other Biological Activities

Beyond cancer, diaryl ethers have shown promise as anti-inflammatory agents. Some derivatives have been investigated as dual inhibitors of cyclooxygenase-2 (COX-2) and epidermal growth factor receptor (EGFR), both of which are implicated in inflammatory processes and cancer.[13] The versatile diaryl ether scaffold has also been explored for its potential in developing antibacterial, antiviral, and antimalarial agents.[1][2]

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 4-(3-Methoxyphenoxy)benzaldehyde. It is recommended to consult the Safety Data Sheet (SDS) for detailed information. General handling guidelines include:

  • Working in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoiding inhalation of dust or vapors.

  • Preventing contact with skin and eyes.

Conclusion and Future Directions

4-(3-Methoxyphenoxy)benzaldehyde is a synthetically accessible diaryl ether with significant potential as a building block for the development of novel therapeutic agents. The established importance of the diaryl ether scaffold in medicinal chemistry, particularly in oncology, provides a strong impetus for the further investigation of this compound and its derivatives. Future research should focus on the synthesis of a library of analogs to establish structure-activity relationships (SAR), followed by comprehensive biological evaluation to identify lead compounds with potent and selective activity against various disease targets.

References

  • Structure-based design, structure-activity relationship analysis, and antitumor activity of diaryl ether derivatives. PubMed. [Link]

  • Diaryl ether derivatives as anticancer agents – a review. RSC Publishing. [Link]

  • Synthesis and Antiproliferative Activity of Steroidal Diaryl Ethers. MDPI. [Link]

  • Diaryl ether derivatives as anticancer agents – a review. RSC Publishing. [Link]

  • Diaryl Ether Derivatives as Dual Inhibitors of Selective COX-2 and EGFR: Synthesis, In silico, and In Vitro Analysis. PubMed. [Link]

  • Synthesis, biological evaluation, and molecular modeling of new 3-(cyclopentyloxy)-4-methoxybenzaldehyde O-(2-(2,6-dimethylmorpholino)-2-oxoethyl) Oxime (GEBR-7b) related phosphodiesterase 4D (PDE4D) inhibitors. PubMed. [Link]

  • Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. PubMed. [Link]

  • A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers under Mild Conditions. Organic Letters - ACS Publications. [Link]

  • Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. ResearchGate. [Link]

  • Benzaldehyde, 4-methoxy-. the NIST WebBook. [Link]

  • Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. MDPI. [Link]

  • Ullmann condensation. Wikipedia. [Link]

  • Crystal structure of 4-(4-methoxyphenoxy)benzaldehyde. ResearchGate. [Link]

  • Computational validation of 4-hydroxy-3-methoxy benzaldehyde analogue. ResearchGate. [Link]

  • Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Journal of Synthetic Chemistry. [Link]

  • 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities. RSC Publishing. [Link]

  • Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Journal of Synthetic Chemistry. [Link]

  • Ullmann Reaction. Organic Chemistry Portal. [Link]

  • Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Author manuscript. [Link]

Sources

Isomeric Impact: The Strategic Divergence of 4-(3-methoxyphenoxy) and 4-(4-methoxyphenoxy) Moieties in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of pharmacophores—particularly within kinase inhibitors and GPCR ligands—the choice between a meta-substituted (3-methoxyphenoxy) and a para-substituted (4-methoxyphenoxy) moiety is rarely a trivial "methyl walk." It represents a fundamental bifurcation in electronic character , molecular geometry , and metabolic fate .

This guide deconstructs the physicochemical and biological consequences of this isomeric switch. While the 4-(4-methoxyphenoxy) isomer offers linear extension and strong electron donation, it frequently introduces a metabolic "soft spot" and potential toxicity risks. Conversely, the 4-(3-methoxyphenoxy) isomer provides a unique vector for accessing solvent-exposed regions or hydrophobic pockets while modulating the electronic density of the central scaffold through inductive withdrawal.

Part 1: Electronic and Conformational Landscapes

The Hammett Divergence

The most immediate impact of shifting the methoxy group from C4 to C3 is the inversion of its net electronic influence on the phenoxy ring and the ether oxygen.

  • 4-Methoxyphenoxy (Para): The methoxy group exerts a strong Resonance Effect (+R) that dominates its Inductive Withdrawal (-I).[1] This increases electron density at the ether oxygen (linker) and the ortho positions relative to the linker.

    • Hammett Constant (

      
      ): -0.27 (Strongly Electron Donating)
      
  • 3-Methoxyphenoxy (Meta): The resonance effect is orthogonal to the reaction center (the ether linkage). The electronic influence is dominated by the Inductive Effect (-I).

    • Hammett Constant (

      
      ): +0.12 (Weakly Electron Withdrawing)
      

Implication: If your central scaffold requires a nucleophilic ether oxygen for H-bond acceptance (e.g., interacting with a hinge region lysine), the para-isomer is superior. If the central scaffold is electron-deficient and prone to oxidation, the meta-isomer stabilizes the system by preventing excessive electron enrichment.

Conformational Vectors and Steric Sweep

The geometric presentation of these isomers dictates their fit within a binding pocket.

  • The Para Vector (Linear Extension): The 4-OMe group extends along the primary axis of the phenoxy ring. This is ideal for reaching into deep, narrow hydrophobic channels (e.g., the specificity pocket of a kinase).

  • The Meta Vector (Lateral Sweep): The 3-OMe group introduces a "kink" or width to the molecule. It increases the steric sweep volume . This is often used to induce a twist in the diphenyl ether bond (

    
    ) to relieve steric strain with ortho-hydrogens, potentially locking the molecule into a bioactive conformation that favors "Gatekeeper" residue avoidance.
    
Visualization: SAR Decision Logic

The following diagram outlines the decision matrix for selecting between these isomers based on structural and metabolic constraints.

SAR_Decision_Tree Start SAR Optimization: Phenoxy Moiety Selection Geo_Check Binding Pocket Geometry? Start->Geo_Check Met_Check Metabolic Stability Risk? Start->Met_Check Deep_Pocket Deep / Narrow Channel Geo_Check->Deep_Pocket Linear Wide_Pocket Shallow / Broad Pocket or Gatekeeper Clash Geo_Check->Wide_Pocket Lateral Para_Select Select 4-(4-methoxyphenoxy) (Linear, e- Rich) Deep_Pocket->Para_Select Meta_Select Select 4-(3-methoxyphenoxy) (Kinked, e- Poor, Stable) Wide_Pocket->Meta_Select High_Risk High Clearance (CYP2D6/3A4) Met_Check->High_Risk Avoid Para Low_Risk Low Clearance Required Met_Check->Low_Risk If stable High_Risk->Meta_Select Low_Risk->Para_Select If stable

Figure 1: Decision logic for methoxy-isomer selection based on pocket topology and metabolic liability.

Part 2: The Metabolic Cliff (ADME & Toxicity)

The most critical differentiator between these isomers is often metabolic stability .

The Para-O-Dealkylation Liability

The 4-methoxyphenoxy moiety is a classic substrate for CYP450 enzymes (specifically CYP2D6 and CYP3A4). The electron-rich nature of the para position facilitates the initial radical abstraction or oxidation required for O-demethylation.

Mechanism:

  • Hydroxylation: CYP450 hydroxylates the methyl group.

  • Hemiacetal Collapse: The unstable hemiacetal collapses to release formaldehyde and the corresponding phenol .

  • Toxicity Risk: The resulting para-aminophenol (if the scaffold is an aniline) or para-hydroxyphenoxy moiety can undergo further oxidation to form Quinone Imines or Quinone Methides . These are potent electrophiles capable of alkylating DNA or proteins (glutathione depletion), leading to idiosyncratic toxicity.

The Meta Advantage

The 3-methoxyphenoxy isomer is significantly more resistant to O-demethylation. The inductive withdrawal (-I) deactivates the ring slightly, raising the oxidation potential. Furthermore, even if demethylation occurs, the resulting meta-phenol cannot form a conjugated quinone methide system as easily as the para-isomer, reducing the risk of reactive metabolite formation.

Visualization: Metabolic Activation Pathway

Metabolic_Pathway Parent_Para 4-(4-OMe) Parent Drug CYP CYP450 (Oxidation) Parent_Para->CYP Intermediate Hemiacetal Intermediate CYP->Intermediate Phenol 4-Hydroxy Metabolite Intermediate->Phenol - HCHO Quinone Quinone Methide (TOXIC) Phenol->Quinone Oxidation (-2e-, -2H+) Parent_Meta 4-(3-OMe) Parent Drug Stable_Met Stable / Slow Metabolism Parent_Meta->Stable_Met Steric/Electronic Protection

Figure 2: The para-isomer carries a higher risk of bioactivation to toxic quinone species compared to the meta-isomer.

Part 3: Case Study Data (Cdc42 Inhibitors)

To illustrate the functional impact of this isomerism, we examine data from the optimization of Cdc42 GTPase inhibitors (MLS000693334 scaffold). The researchers compared phenyl substituents at the R3 position.

Table 1: Comparative SAR of Methoxy Isomers on Cdc42 Activity

EntryMoiety (R3)EC50 (Cdc42 ACT)EfficacyElectronic StateSteric Profile
A 4-methoxyphenoxy5.0 µM46%e- Rich (+R)Linear / Narrow
B 3-methoxyphenoxy4.3 µM 39%e- Poor (-I)Kinked / Wide
C 3,4-dimethoxyphenoxy6.1 µM56%MixedBulky

Data Source: Derived from NIH Molecular Libraries Program, Probe Reports [1].[2]

Analysis: In this specific scaffold, the 3-methoxy (Meta) isomer (Entry B) provided a tighter binding affinity (lower EC50) than the para isomer. This suggests the binding pocket favored the lateral vector of the meta group or that the electron-withdrawing nature of the meta-isomer improved interaction with a specific residue (likely by modulating the acidity of a nearby NH).

Part 4: Experimental Protocols

Synthesis: Copper-Catalyzed Chan-Lam Coupling

The most robust method to install these moieties onto an amine-containing scaffold (e.g., an aniline or indazole) is via Chan-Lam coupling. This avoids the harsh conditions of SNAr.

Reagents:

  • Boronic Acid: (3-methoxyphenyl)boronic acid OR (4-methoxyphenyl)boronic acid (1.5 - 2.0 equiv).

  • Catalyst: Cu(OAc)₂ (0.1 - 0.5 equiv).

  • Ligand: Pyridine or TEA (2.0 equiv).

  • Solvent: DCM or Dichloroethane (DCE).

  • Oxidant: Ambient Air or O₂ balloon.

Step-by-Step Protocol:

  • Charge: To a flame-dried flask, add the scaffold amine (1.0 equiv), the appropriate aryl boronic acid (2.0 equiv), and Cu(OAc)₂ (0.2 equiv).

  • Solvate: Add dry DCM (0.1 M concentration relative to amine).

  • Activate: Add Pyridine (2.0 equiv) and 4Å molecular sieves (activated).

  • Reaction: Stir vigorously open to the air (or under an O₂ balloon) at room temperature for 12–24 hours. Note: The reaction turns from blue to green/brown as Cu(II) regenerates.

  • Quench: Filter through a celite pad to remove copper salts. Wash with EtOAc.

  • Purification: Concentrate and purify via silica gel flash chromatography (Hexane/EtOAc gradient).

Validation: Microsomal Stability Assay

To empirically verify the metabolic advantage of the meta-isomer.

Protocol:

  • Preparation: Prepare 10 mM stock solutions of the 3-OMe and 4-OMe isomers in DMSO.

  • Incubation Mix: Dilute compounds to 1 µM in phosphate buffer (100 mM, pH 7.4) containing Human Liver Microsomes (0.5 mg protein/mL).

  • Initiation: Pre-incubate at 37°C for 5 mins. Initiate reaction by adding NADPH (1 mM final).

  • Sampling: At t = 0, 5, 15, 30, and 60 mins, remove 50 µL aliquots.

  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Warfarin).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% remaining) vs. time. Calculate

    
     and 
    
    
    
    .
    • Expectation: The 4-OMe isomer will likely show a steeper slope (shorter

      
      ) due to rapid O-demethylation.
      

References

  • National Center for Biotechnology Information (US). (2010).[2] Probe Reports from the NIH Molecular Libraries Program: A Potent and Selective Inhibitor of Cdc42 GTPase. Bethesda (MD).[2] Available at: [Link]

  • Chiodi, D., & Ishihara, Y. (2024).[3] The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364.[3] Available at: [Link]

  • Yang, J., et al. (2020). Discovery of AZD4205 as a Potent and Selective Janus Kinase 1 Inhibitor.[4] Journal of Medicinal Chemistry, 63(9), 4517-4527.[4] Available at: [Link]

  • Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195.

Sources

Methodological & Application

High-Efficiency Synthesis of Schiff Bases Derived from 4-(3-Methoxyphenoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

This guide details the synthesis of Schiff bases (azomethines) utilizing 4-(3-Methoxyphenoxy)benzaldehyde as the carbonyl precursor. This specific aldehyde is a "privileged scaffold" in medicinal chemistry; the phenoxy ether linkage provides rotational flexibility and lipophilicity essential for membrane permeability, while the meta-methoxy substituent acts as a weak hydrogen bond acceptor, influencing pharmacokinetics without introducing excessive polarity.

We present two validated protocols:

  • Method A: Conventional Acid-Catalyzed Solvothermal Synthesis (The "Gold Standard" for purity).

  • Method B: Microwave-Assisted Solvent-Free Synthesis (The "Green" alternative for high-throughput screening).

Chemical Logic & Mechanism

The formation of the azomethine bond (-C=N-) is a reversible condensation reaction.[1] The 4-(3-methoxyphenoxy) moiety acts as an electron-donating group (EDG) via the ether oxygen resonance, slightly reducing the electrophilicity of the carbonyl carbon compared to nitro-benzaldehydes. Consequently, acid catalysis is critical to protonate the carbonyl oxygen, lowering the activation energy for the nucleophilic attack by the amine.

Reaction Pathway

The reaction proceeds through a tetrahedral carbinolamine intermediate, followed by an acid-catalyzed dehydration (the rate-determining step in acidic media).

SchiffBaseMechanism Aldehyde 4-(3-Methoxyphenoxy) benzaldehyde Intermediate Carbinolamine Intermediate Aldehyde->Intermediate Nucleophilic Attack Amine Primary Amine (R-NH2) Amine->Intermediate Activation Acid Catalysis (H+) Activation->Intermediate Protonation Dehydration Dehydration (-H2O) Intermediate->Dehydration Product Schiff Base (Imine) Dehydration->Product Irreversible Removal of Water

Figure 1: Mechanistic pathway for acid-catalyzed Schiff base formation. The removal of water drives the equilibrium toward the product.

Experimental Protocols

Materials & Reagents[2][3][4][5][6][7][8][9][10][11]
  • Precursor: 4-(3-Methoxyphenoxy)benzaldehyde (Purity >97%).

  • Amine Source: Substituted anilines (e.g., 4-fluoroaniline) or aliphatic amines.

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).

  • Catalyst: Glacial Acetic Acid (GAA).

  • Purification: Dichloromethane (DCM) and Hexane for recrystallization.

Protocol A: Conventional Solvothermal Synthesis

Best for: Scale-up (>1g), high purity requirements, and thermally unstable amines.

  • Preparation: Dissolve 1.0 mmol of 4-(3-Methoxyphenoxy)benzaldehyde in 15 mL of absolute ethanol in a 50 mL round-bottom flask.

  • Addition: Add 1.0 mmol of the primary amine dropwise with constant stirring.

  • Catalysis: Add 2–3 drops of Glacial Acetic Acid. The pH should be approximately 4–5.

  • Reflux: Attach a water condenser and reflux the mixture at 78°C (boiling point of EtOH) for 3–5 hours .

    • Checkpoint: Monitor progress via TLC (Mobile phase: 20% Ethyl Acetate in Hexane). The aldehyde spot (

      
      ) should disappear.
      
  • Isolation: Cool the mixture to room temperature, then pour into 50 mL of ice-cold water.

  • Crystallization: Filter the precipitate under vacuum. Wash with cold ethanol (2 x 5 mL). Recrystallize from hot ethanol/DCM mixture.

Protocol B: Microwave-Assisted Green Synthesis

Best for: Rapid library generation, high yield, and "Green Chemistry" compliance.

  • Mixing: In a borosilicate glass tube, mix 1.0 mmol of aldehyde and 1.0 mmol of amine.

  • Grinding: Add 2 drops of ethanol (as an energy transfer medium) and grind the paste for 1 minute.

  • Irradiation: Place the vessel in a microwave reactor (e.g., CEM or Biotage) or a modified domestic microwave.

    • Parameters: 300W power, 110°C target temperature.

    • Duration: Irradiate for 2–4 minutes (pulse mode: 30s ON, 10s OFF to prevent overheating).

  • Work-up: Allow to cool. The product often solidifies immediately. Wash with cold ether to remove unreacted starting materials.

Data Analysis & Comparison

The following table summarizes typical performance metrics for Schiff bases derived from phenoxy-benzaldehydes, comparing the two protocols.

MetricProtocol A (Conventional)Protocol B (Microwave)
Reaction Time 3 – 5 Hours2 – 5 Minutes
Solvent Usage High (15-20 mL/mmol)Negligible (<0.5 mL/mmol)
Typical Yield 75 – 82%88 – 94%
Purity (Crude) Moderate (Requires Recrystallization)High (Wash only)
Energy Efficiency Low (Prolonged Heating)High

Characterization & Validation (Trustworthiness)

To validate the synthesis, you must confirm the formation of the imine bond and the integrity of the ether linkage.

Spectroscopic Signatures[2][6][10][11]
  • FT-IR Spectroscopy:

    • Target Signal: Appearance of a sharp band at 1615–1630 cm⁻¹ (C=N stretching).

    • Validation: Complete disappearance of the carbonyl (C=O) stretch at ~1700 cm⁻¹.

    • Ether Linkage: Retention of Ar-O-Ar stretching bands at 1230–1250 cm⁻¹ .

  • ¹H-NMR (DMSO-d₆, 400 MHz):

    • Azomethine Proton: A distinctive singlet at δ 8.3 – 8.8 ppm (1H, s, -CH=N-).

    • Methoxy Group: Singlet at δ 3.7 – 3.8 ppm (3H, s, -OCH₃).

    • Aromatic Region: Multiplets between δ 6.8 – 7.8 ppm (Integration should match 12 protons for the aldehyde core + amine aromatic protons).

Workflow Diagram

Workflow Start Start: Raw Materials MethodChoice Select Method Start->MethodChoice Conv Protocol A: Ethanol Reflux (4h) MethodChoice->Conv High Purity MW Protocol B: Microwave (3 min) MethodChoice->MW High Speed TLC TLC Check (Disappearance of C=O) Conv->TLC MW->TLC Workup Ice Water Precip & Filtration TLC->Workup Complete Validation Validation: IR (1620 cm-1) NMR (8.5 ppm) Workup->Validation

Figure 2: Operational workflow for the synthesis and validation of the target Schiff bases.

Troubleshooting Guide

  • Problem: Oily product forms instead of precipitate.

    • Cause: Incomplete dehydration or presence of solvent impurities.

    • Solution: Evaporate solvent completely, redissolve in minimal DCM, and add Hexane dropwise until turbid. Refrigerate overnight.

  • Problem: Low Yield.

    • Cause: Reversibility of the reaction (Hydrolysis).[2]

    • Solution: Use a Dean-Stark trap (for Protocol A) to physically remove water, or add molecular sieves (4Å) to the reaction mixture.

  • Problem: Starting material remains on TLC.

    • Cause: Steric hindrance from the phenoxy group or insufficient acid catalyst.

    • Solution: Increase catalyst concentration (up to 5 drops) or switch to Protocol B (Microwave) to overcome activation barriers.

References

  • Qin, W., et al. (2013). "A Review on the Synthesis and Biological Activities of Schiff Bases." Asian Journal of Chemistry.

  • Tidjani, R., et al. (2022). "Microwave-Assisted Synthesis of Schiff Bases: A Green Approach." Journal of Chemical Research.

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds, 8th Edition. Wiley. (Standard reference for IR/NMR interpretation).

  • Ashraf, M. A., et al. (2011). "Synthesis, characterization and biological activity of Schiff bases." International Conference on Chemistry and Chemical Process.

Sources

reductive amination protocols for 4-(3-Methoxyphenoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Reductive Amination Strategies for Functionalizing 4-(3-Methoxyphenoxy)benzaldehyde

Abstract

This application note details validated protocols for the reductive amination of 4-(3-Methoxyphenoxy)benzaldehyde (CAS: 137736-06-2). As a diaryl ether scaffold frequently utilized in the synthesis of kinase inhibitors and GPCR ligands, this substrate presents specific solubility and electronic challenges. We compare two primary methodologies: a mild, selective hydride reduction using Sodium Triacetoxyborohydride (STAB) for discovery-phase synthesis, and a Catalytic Hydrogenation protocol suitable for process scale-up. Critical control points regarding stoichiometry, solvent selection, and suppression of dialkylation byproducts are analyzed.

Chemical Profile & Strategic Considerations

Substrate: 4-(3-Methoxyphenoxy)benzaldehyde Molecular Weight: 228.25 g/mol Physical State: Pale yellow solid/oil (dependent on purity).

Reactivity Analysis:

  • Electronic Effects: The meta-methoxyphenoxy substituent at the para-position of the benzaldehyde exerts a mesomeric electron-donating effect. This slightly deactivates the carbonyl carbon toward nucleophilic attack compared to unsubstituted benzaldehyde. Implication: The formation of the imine intermediate may be rate-limiting; mild acid catalysis is recommended.

  • Solubility: The lipophilic diaryl ether backbone limits water solubility.[1] Implication: Protic solvents (MeOH) are suitable for hydrogenation, but chlorinated solvents (DCE, DCM) or THF are superior for hydride reductions to prevent precipitation of intermediates.

  • Stability: The ether linkage is chemically robust under standard reductive conditions.

Protocol A: The "Gold Standard" (Sodium Triacetoxyborohydride)

Recommended for: Milligram to Gram scale, complex amines, and acid-sensitive functional groups.

Rationale: Sodium triacetoxyborohydride (STAB) is preferred over Sodium Cyanoborohydride (


) due to its lower toxicity and superior selectivity. STAB reduces the resulting imine species significantly faster than the parent aldehyde, minimizing the formation of the benzyl alcohol byproduct [1].
Materials
  • Substrate: 4-(3-Methoxyphenoxy)benzaldehyde (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.1 – 1.5 equiv)

  • Reagent: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) (Preferred) or THF (Anhydrous)[2]

  • Additive: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv)

Step-by-Step Methodology
  • Imine Formation (In Situ):

    • Charge a flame-dried reaction vessel with 4-(3-Methoxyphenoxy)benzaldehyde (1.0 equiv) and DCE (0.1 – 0.2 M concentration).

    • Add the Amine (1.1 equiv).

    • Critical Step: Add Glacial Acetic Acid (1.0 equiv). This protonates the hemiaminal intermediate, accelerating water loss to form the iminium species.

    • Stir at Room Temperature (RT) for 30–60 minutes under

      
       atmosphere.
      
  • Reduction:

    • Add STAB (1.4 equiv) in a single portion.

    • Note: Mild effervescence may occur.

    • Stir at RT for 2–16 hours. Monitor via TLC or LC-MS.

    • Endpoint: Disappearance of the imine intermediate (often more polar than aldehyde) and aldehyde.

  • Workup:

    • Quench the reaction by adding saturated aqueous

      
       (pH should be ~8-9).
      
    • Stir vigorously for 15 minutes to quench unreacted borohydride.

    • Extract with DCM (3x).[3] Wash combined organics with Brine.

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • Flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients).

Protocol B: Catalytic Hydrogenation (Green/Scale-Up)

Recommended for: Multi-gram scale, simple amines, and avoiding boron waste.

Rationale: This method utilizes heterogeneous catalysis to effect both condensation and reduction. It is atom-economical but requires screening to prevent hydrogenolysis of the benzyl-nitrogen bond or the aryl ether (though the latter is rare under mild conditions) [2].

Materials
  • Substrate: 1.0 equiv

  • Amine: 1.0 – 1.1 equiv

  • Catalyst: 5% or 10% Pd/C (5–10 wt% loading relative to substrate)

  • Solvent: Methanol or Ethanol (0.1 M)

  • Hydrogen Source:

    
     balloon (1 atm) or Parr Shaker (30–50 psi)
    
Step-by-Step Methodology
  • Preparation:

    • In a hydrogenation vessel, dissolve the aldehyde and amine in Methanol.

    • Optional: Add

      
       or Molecular Sieves (3Å) to sequester water if the equilibrium is unfavorable (rare for benzaldehydes).
      
  • Catalyst Addition:

    • Safety: Under an inert argon/nitrogen stream, carefully add the Pd/C catalyst. (Caution: Dry Pd/C is pyrophoric).

  • Hydrogenation:

    • Purge the vessel with

      
       (3x) and then 
      
      
      
      (3x).
    • Stir vigorously under

      
       atmosphere at RT.
      
    • Reaction time: Typically 4–12 hours.

  • Workup:

    • Filter the mixture through a pad of Celite to remove the catalyst.

    • Wash the filter cake with Methanol.[3]

    • Concentrate the filtrate.[4]

    • Note: If the amine product is basic, it may require acidification (HCl in dioxane) to isolate as a salt, or standard column chromatography.

Mechanistic Insight & Decision Matrix

The following diagram illustrates the reaction pathway and the critical decision points for reagent selection.

ReductiveAmination cluster_reagents Reagent Selection Logic Aldehyde 4-(3-Methoxyphenoxy) benzaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine Byproduct Benzyl Alcohol (Direct Reduction) Aldehyde->Byproduct Reduction (Slow with STAB) Amine Amine (R-NH2) Amine->Hemiaminal Imine Imine / Iminium (Activated Species) Hemiaminal->Imine - H2O (Acid Cat.) Product Secondary/Tertiary Amine Product Imine->Product Reduction (Fast) STAB STAB (Na(OAc)3BH) *Preferred* STAB->Imine Selectively Reduces H2Pd H2 + Pd/C *Scale-Up* H2Pd->Imine Reduces

Caption: Mechanistic pathway highlighting the critical imine formation step. STAB is selected to minimize the red "Direct Reduction" pathway.

Critical Control Points & Troubleshooting

IssueProbable CauseCorrective Action
Low Conversion Equilibrium favors aldehyde; wet solvent.Add 3Å Molecular Sieves or

during imine formation. Increase AcOH to 2.0 equiv.
Dialkylation Primary amine is too nucleophilic; Product competes with reactant.Stepwise Protocol: Pre-form imine in MeOH for 2h, then add reducing agent. Use excess amine (1.5–2.0 equiv).
Benzyl Alcohol Formation Reducing agent added too early or is too strong (

).
Ensure 30-60 min imine formation time before adding STAB. Do not use

unless using a stepwise procedure.
Precipitation Intermediate insolubility in MeOH.Switch solvent to 1,2-Dichloroethane (DCE) or THF.[5]

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][5][6][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][5][7][8][9][10] Studies on Direct and Indirect Reductive Amination Procedures.[2][5][7][9] The Journal of Organic Chemistry, 61(11), 3849–3862.[2][7][9] Link

  • Mase, N., Isomura, S., Toda, M., & Watanabe, N. (2013).[11] Micro- and Nanobubble Based Strategy for Gas–Liquid–Solid Multiphase Hydrogenation.[11] Synlett, 24(17), 2225–2228. Link

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents.[2][10] Organic Reactions, 59, 1-714. Link

Sources

4-(3-Methoxyphenoxy)benzaldehyde as intermediate in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-(3-Methoxyphenoxy)benzaldehyde as a Strategic Intermediate in Medicinal Chemistry

Part 1: Executive Summary & Strategic Utility

4-(3-Methoxyphenoxy)benzaldehyde (CAS: 855474-84-9) is a specialized diaryl ether intermediate used in the synthesis of small molecule inhibitors, particularly targeting kinases (e.g., BTK, EGFR) and aldehyde dehydrogenases (ALDH).

While the para-substituted isomer (4-(4-methoxyphenoxy)benzaldehyde) is more common, the 3-methoxy (meta) isomer described here is a critical tool for Structure-Activity Relationship (SAR) profiling. It allows medicinal chemists to probe specific hydrophobic pockets (Selectivity Pocket II) that are sterically inaccessible to linear para-isomers. The aldehyde moiety serves as a versatile "warhead precursor," enabling rapid diversification into amines, styrenes, and heterocycles.

Key Applications:

  • Kinase Inhibitor Design: Synthesis of "hinge-binding" motifs via reductive amination.

  • ALDH1A3 Inhibitors: Development of selective benzyloxybenzaldehyde analogs.[1]

  • Fragment-Based Drug Discovery (FBDD): A rigid, lipophilic linker connecting two pharmacophores.

Part 2: Technical Profile & Properties

PropertySpecification
IUPAC Name 4-(3-methoxyphenoxy)benzaldehyde
CAS Number 855474-84-9
Molecular Formula C₁₄H₁₂O₃
Molecular Weight 228.24 g/mol
Appearance Pale yellow crystalline solid or viscous oil
Solubility Soluble in DMSO, DMF, DCM, Ethyl Acetate; Insoluble in water
Storage 2-8°C, under inert atmosphere (Ar/N₂)

Part 3: Validated Synthesis Protocol (S_NAr)

Context: The synthesis relies on a Nucleophilic Aromatic Substitution (S_NAr). The aldehyde group on 4-fluorobenzaldehyde acts as an electron-withdrawing group (EWG) at the para-position, activating the fluorine for displacement by the phenoxide derived from 3-methoxyphenol.

Reagents:

  • 4-Fluorobenzaldehyde (1.0 eq)[2][3]

  • 3-Methoxyphenol (1.0 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Dimethyl Sulfoxide (DMSO) or DMF [Grade: Anhydrous]

Step-by-Step Procedure:
  • Preparation:

    • Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

    • Cool to room temperature under a stream of Nitrogen (N₂).

  • Reaction Assembly:

    • Add 4-Fluorobenzaldehyde (1.24 g, 10 mmol) and 3-Methoxyphenol (1.24 g, 10 mmol) to the flask.

    • Add DMSO (10 mL). Stir until dissolved.

    • Add Potassium Carbonate (2.76 g, 20 mmol) in one portion. The suspension may turn bright yellow/orange (phenoxide formation).

  • Execution:

    • Fit the flask with a reflux condenser.

    • Heat the mixture to 100°C (internal temperature) for 4–6 hours .

    • QC Check: Monitor by TLC (Hexanes:EtOAc 4:1). The starting aldehyde (Rf ~0.6) should disappear, replaced by the product (Rf ~0.4).

  • Work-up (Critical for Purity):

    • Cool the mixture to room temperature.

    • Pour the reaction mixture into Ice-Water (100 mL) with vigorous stirring. The product should precipitate as a solid or oil.

    • Extract with Ethyl Acetate (3 x 30 mL).[3][4]

    • Wash combined organics with 1M NaOH (2 x 20 mL) to remove unreacted phenol (Critical step for purification).

    • Wash with Brine (1 x 20 mL), dry over anhydrous MgSO₄ , and filter.

  • Isolation:

    • Concentrate in vacuo.[3]

    • Purification: If the product is an oil, induce crystallization by triturating with cold n-Heptane or recrystallize from Ethanol/Water.

Part 4: Application Protocol – Reductive Amination (Library Generation)

Context: This protocol converts the aldehyde into a secondary amine, a common motif in kinase inhibitors (e.g., linking the diaryl ether "tail" to a solubilizing "head" group).

Reagents:

  • 4-(3-Methoxyphenoxy)benzaldehyde (Intermediate from Part 3)

  • Amine Partner (e.g., Morpholine, Piperazine derivative)[2]

  • Sodium Triacetoxyborohydride (STAB)

  • Dichloromethane (DCM) / Acetic Acid (AcOH)

Procedure:
  • Dissolve 4-(3-Methoxyphenoxy)benzaldehyde (1.0 eq) and the Amine (1.1 eq) in dry DCM (0.1 M concentration).

  • Add Acetic Acid (1.0 eq) to catalyze imine formation. Stir at Room Temperature (RT) for 1 hour.

  • Add STAB (1.5 eq) carefully.

  • Stir at RT for 12 hours.

  • Quench: Add saturated aqueous NaHCO₃. Extract with DCM.[4]

  • Result: The resulting benzylamine retains the 3-methoxy diaryl ether scaffold, ready for biological screening.

Part 5: Mechanism & SAR Logic (Visualization)

The following diagram illustrates the synthesis pathway and the structural divergence that makes the meta-isomer valuable in drug design compared to the para-isomer.

G cluster_0 Reagents cluster_1 S_NAr Mechanism cluster_2 SAR Divergence (Drug Design) A 4-Fluorobenzaldehyde (EWG Activated) C Meisenheimer Complex A->C + Base (K2CO3) Heat B 3-Methoxyphenol (Nucleophile) B->C D Target Intermediate: 4-(3-Methoxyphenoxy) benzaldehyde C->D - F- E Reductive Amination (Kinase Hinge Binder) D->E Library A F Wittig Olefination (Styrene Warhead) D->F Library B G Meta-Selectivity: Access to Hydrophobic Pocket II D->G Structural Advantage

Caption: Synthesis via S_NAr and divergent application of the scaffold in creating kinase inhibitor libraries.

Part 6: References & Authoritative Grounding

  • Taber, D. F., & Brannick, P. M. (2015).[4] "One Step Preparation of a Crystalline Product by Nucleophilic Aromatic Substitution." Journal of Chemical Education, 92(7), 1261–1262. (Foundation for the S_NAr protocol adapted for the meta-isomer).

  • Luo, G., et al. (2022).[5] "Discovery and Optimization of Biaryl Alkyl Ethers as a Novel Class of Highly Selective AAK1 Inhibitors." Journal of Medicinal Chemistry, 65(6), 4534–4564.[6] (Demonstrates the utility of diaryl ethers in kinase inhibition).

    • [6]

  • Mao, J., et al. (2021). "Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors." Biomolecules, 11(10), 1404. (Highlights benzaldehyde derivatives in ALDH targeting).

  • Sigma-Aldrich / Merck. "Product Specification: 4-(3-Methoxyphenoxy)benzaldehyde (CAS 855474-84-9)." (Verification of chemical identity).

Sources

Wittig reaction conditions for 4-(3-Methoxyphenoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Wittig Olefination Protocols for 4-(3-Methoxyphenoxy)benzaldehyde

Executive Summary

This guide details the optimized conditions for performing Wittig olefinations on 4-(3-Methoxyphenoxy)benzaldehyde . This substrate is a critical intermediate in the synthesis of biaryl ether-based pharmacophores (e.g., kinase inhibitors, anti-inflammatory agents).

The presence of the meta-methoxyphenoxy ether linkage at the para-position of the benzaldehyde creates a specific electronic environment: the ether oxygen donates electron density via resonance, slightly deactivating the aldehyde electrophile compared to unsubstituted benzaldehyde. Consequently, reaction times and temperatures must be adjusted to ensure complete conversion while maintaining stereochemical fidelity.

Chemical Context & Strategic Decision Matrix

Substrate Analysis:

  • Electrophile: 4-(3-Methoxyphenoxy)benzaldehyde

  • Electronic State: Electron-rich aromatic aldehyde (Deactivated).

  • Solubility Profile: Soluble in DCM, THF, Toluene, EtOAc; Insoluble in Water, Hexanes.

  • Critical Challenge: Separation of the lipophilic product from Triphenylphosphine Oxide (TPPO).

Stereoselectivity Strategy: The choice of reagents is dictated by the desired alkene geometry (E vs. Z). The mechanism shifts between Thermodynamic Control (Reversible betaine formation) and Kinetic Control (Irreversible oxaphosphetane formation).

WittigStrategy Start Target: 4-(3-Methoxyphenoxy)styrene deriv. Decision Desired Geometry? Start->Decision E_Path E-Alkene (Trans) Decision->E_Path Thermodynamic Z_Path Z-Alkene (Cis) Decision->Z_Path Kinetic Term_Path Terminal Alkene (Methylene) Decision->Term_Path No Stereochem Reagent_E Stabilized Ylide (e.g., Ph3P=CH-CO2R) E_Path->Reagent_E Cond_E Thermodynamic Control DCM or Toluene, Reflux (Slow addition not required) Reagent_E->Cond_E Reagent_Z Non-Stabilized Ylide (e.g., Ph3P-CH2-R + Base) Z_Path->Reagent_Z Cond_Z Kinetic Control THF, -78°C Lithium-Salt Free Conditions Reagent_Z->Cond_Z Reagent_T Ph3PMeBr + KOtBu Term_Path->Reagent_T

Figure 1: Decision matrix for reagent selection based on target stereochemistry.

Detailed Experimental Protocols

Protocol A: E-Selective Olefination (Stabilized Ylides)

Target: Cinnamates or Stilbenes. Mechanism: Reversible formation of betaine intermediates favors the thermodynamically stable trans-product.

Reagents:

  • Aldehyde: 1.0 equiv

  • Stabilized Ylide (e.g., (Carbethoxymethylene)triphenylphosphorane): 1.2 equiv

  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous).

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-(3-Methoxyphenoxy)benzaldehyde (1.0 equiv) in anhydrous DCM (0.5 M concentration).

  • Ylide Addition: Add the stabilized ylide (1.2 equiv) in one portion.

  • Reaction: Stir at room temperature for 12–16 hours.

    • Optimization: If conversion is <90% after 12h (monitored by TLC), reflux the mixture (DCM: 40°C, Toluene: 110°C) for 4 hours. The electron-rich nature of the aldehyde may require thermal activation.

  • Validation: Monitor disappearance of the aldehyde proton signal (CHO) at ~9.8 ppm in 1H NMR.

  • Workup: Concentrate in vacuo. Proceed to TPPO Removal Workflow (Section 4).

Protocol B: Z-Selective Olefination (Non-Stabilized Ylides)

Target: cis-Stilbenes or cis-Alkyl chains. Mechanism: Kinetic control via salt-free conditions prevents oxaphosphetane equilibration.

Reagents:

  • Phosphonium Salt (e.g., Ethyltriphenylphosphonium bromide): 1.2 equiv

  • Base: NaHMDS (Sodium bis(trimethylsilyl)amide) or KHMDS (1.0 M in THF). Avoid Lithium bases if highest Z-selectivity is required, as Li+ salts can promote equilibration.

  • Aldehyde: 1.0 equiv

  • Solvent: Anhydrous THF.

Procedure:

  • Ylide Generation: Flame-dry a flask under Argon. Suspend the phosphonium salt (1.2 equiv) in anhydrous THF (0.3 M).

  • Deprotonation: Cool to -78°C (dry ice/acetone bath). Add NaHMDS (1.1 equiv) dropwise. The solution should turn bright orange/yellow (characteristic of the ylide). Stir for 45 mins at -78°C.

  • Aldehyde Addition: Dissolve 4-(3-Methoxyphenoxy)benzaldehyde (1.0 equiv) in minimal THF. Add this solution dropwise to the cold ylide over 15 minutes.

  • Reaction: Stir at -78°C for 2 hours.

  • Quench: Allow the mixture to warm to 0°C and quench immediately with saturated NH4Cl solution. Do not let it warm to RT before quenching to preserve kinetic Z-selectivity.

  • Workup: Extract with Et2O (3x). Dry over MgSO4.

Protocol C: Methylenation (Terminal Alkene)

Target: 4-(3-Methoxyphenoxy)styrene. Reagents: Methyltriphenylphosphonium bromide (1.2 equiv) + KOtBu (1.2 equiv) in THF.

Procedure:

  • Suspend Methyltriphenylphosphonium bromide in THF at 0°C.

  • Add Potassium tert-butoxide (KOtBu) in portions. The solution turns bright yellow. Stir for 30 mins.

  • Add the aldehyde (1.0 equiv) dropwise.

  • Warm to Room Temperature and stir for 2 hours.

  • Note: This reaction is generally very fast.

Purification & TPPO Removal Workflow

Triphenylphosphine oxide (TPPO) is the primary byproduct and is notoriously difficult to separate from lipophilic biaryl ethers using standard chromatography.

Recommended Strategy: ZnCl2 Complexation Recent literature confirms that ZnCl2 forms a precipitate with TPPO in polar solvents, allowing filtration removal.

TPPORemoval Crude Crude Reaction Mixture (Product + TPPO) Solvent_Switch Solvent Switch Dissolve in EtOH or MeOH/Et2O (9:1) Crude->Solvent_Switch Zn_Add Add ZnCl2 (2.0 equiv) Stir 1h at RT Solvent_Switch->Zn_Add Precipitate Formation of [Zn(TPPO)2Cl2] (White Precipitate) Zn_Add->Precipitate Filter Filtration (Celite Pad) Precipitate->Filter Filtrate Filtrate contains Product Filter->Filtrate Final_Pur Short Silica Plug (Elute with Hexane/EtOAc) Filtrate->Final_Pur

Figure 2: Chromatography-free removal of Triphenylphosphine oxide using Zinc Chloride.[1]

Step-by-Step TPPO Removal:

  • Evaporate the reaction solvent (THF/DCM).

  • Redissolve the crude residue in Ethanol or a MeOH/Ether mixture.

  • Add anhydrous ZnCl2 (2.0 equiv relative to TPPO). Stir vigorously for 1 hour.

  • Filter the resulting white precipitate (Zn-TPPO complex) through a Celite pad.

  • Concentrate the filtrate.[2] The remaining residue typically contains <5% TPPO, which can be removed by a short silica plug.

Data Summary & Troubleshooting

ParameterE-Selective ConditionsZ-Selective Conditions
Ylide Type Stabilized (Ester/Ketone/CN)Non-Stabilized (Alkyl)
Base None (if pre-formed) or weakStrong (NaHMDS, KOtBu)
Solvent DCM, Toluene (Non-polar)THF (Polar, Aprotic)
Temp RT to Reflux-78°C to 0°C
Key Risk Incomplete conversion (sterics)Stereochemical drift (Li+ salts)
Monitoring 1H NMR: Coupling J = 15-16 Hz1H NMR: Coupling J = 6-12 Hz

Troubleshooting Guide:

  • Low Yield: The phenoxy group is electron-donating. If the reaction is sluggish, switch to the Horner-Wadsworth-Emmons (HWE) reaction for E-alkenes using a phosphonate ester and NaH.

  • Isomerization: If Z-selectivity degrades, ensure the reaction is quenched cold. Avoid light exposure during workup, as styrenes can photo-isomerize.

References

  • Maryanoff, B. E., & Reitz, A. B. (1989). "The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects."[3][4][5][6][7][8] Chemical Reviews, 89(4), 863–927.

  • Vedejs, E., & Peterson, M. J. (1994). "Stereocontrol in organic synthesis using the Wittig reaction." Topics in Stereochemistry, 21, 1–85.

  • Batesky, D. C., et al. (2017).[1] "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents." The Journal of Organic Chemistry, 82(19), 9931–9936.

  • Robiette, R., et al. (2006). "Mechanism of the Wittig Reaction: A Computational Study." Journal of the American Chemical Society, 128(44), 14352–14363.

Sources

Application Note: Chemoselective Oxidation of 4-(3-Methoxyphenoxy)benzaldehyde to Benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This Application Note details the protocol for the oxidation of 4-(3-Methoxyphenoxy)benzaldehyde to 4-(3-Methoxyphenoxy)benzoic acid . This transformation represents a critical step in the synthesis of diaryl ether-based pharmacophores (e.g., PPAR agonists, kinase inhibitors).

The core challenge in this transformation is chemoselectivity . The substrate contains an electron-rich 3-methoxyphenoxy ring and an ether linkage.[1] Aggressive oxidants (e.g., Jones reagent, unbuffered KMnO4) pose significant risks:

  • Electrophilic Chlorination: If using hypochlorite-based methods without scavengers, the electron-rich aromatic ring is highly susceptible to chlorination.

  • Ether Cleavage: Strong Lewis acids can cleave the diaryl ether.

  • Over-oxidation: Demethylation of the methoxy group.

Selected Strategy: The Pinnick (Kraus) Oxidation We utilize sodium chlorite (


) under mild acidic conditions with a chlorine scavenger.[2] This method is selected for its high fidelity, avoiding the generation of harsh electrophilic species that could damage the sensitive methoxy-diaryl ether scaffold.

Reaction Mechanism & Logic

The Pinnick oxidation relies on the generation of chlorous acid (


) as the active oxidant.[2][3] A critical byproduct of this reaction is hypochlorous acid (

).[2][3][4]
  • The Danger:

    
     is a potent electrophile. In the absence of a scavenger, it will react with the chlorite ion to form chlorine dioxide (
    
    
    
    , an explosive gas) or, more critically for this substrate, it will chlorinate the electron-rich 3-methoxyphenoxy ring.
  • The Solution: We employ 2-methyl-2-butene as a sacrificial scavenger.[2][5] It reacts instantly with

    
     to form a stable chlorohydrin, protecting the aromatic substrate and preventing 
    
    
    
    formation.
Visualization: Mechanistic Pathway

PinnickMechanism sub_aldehyde Substrate (Aldehyde) intermediate Hydroxyallyl Chlorite Ester sub_aldehyde->intermediate + HClO2 chlorite NaClO2 (Chlorite) hclo2 HClO2 (Active Oxidant) chlorite->hclo2 Protonation acid NaH2PO4 (Acid Buffer) acid->hclo2 product Product (Carboxylic Acid) intermediate->product Fragmentation hocl HOCl (Toxic Byproduct) intermediate->hocl Byproduct Gen byproduct Chlorohydrin (Inert) hocl->byproduct Scavenged scavenger 2-Methyl-2-butene (Scavenger) scavenger->byproduct

Figure 1: The Pinnick oxidation mechanism highlighting the critical role of the scavenger in preventing side reactions.[2]

Experimental Protocol

Method A: Pinnick Oxidation (Standard Protocol)

Recommended for medicinal chemistry scales (1g – 50g) due to high purity profiles.

Reagents & Materials
ReagentEquiv.[2][6][7]Role
4-(3-Methoxyphenoxy)benzaldehyde 1.0Substrate
Sodium Chlorite (

)
1.5 - 2.0Oxidant (Technical grade ~80%)
Sodium Dihydrogen Phosphate (

)
1.5Buffer (Maintains pH ~3-4)
2-Methyl-2-butene 10.0 - 15.0HOCl Scavenger
tert-Butanol (

)
-Solvent (Solubilizes organic substrate)
Water -Solvent (Solubilizes salts)
Step-by-Step Procedure
  • Preparation (Solvent System):

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde (10.0 mmol, 2.28 g) in 40 mL of

      
      .
      
    • Add 10 mL of water. Ensure the solution is homogeneous. If the substrate is not fully soluble, increase

      
       volume or add mild heat (up to 35°C) to dissolve, then cool back to room temperature (RT).
      
  • Scavenger Addition:

    • Add 2-methyl-2-butene (100 mmol, ~10.6 mL). Note: This reagent is volatile (bp 38°C). Keep the reaction vessel cool or use a reflux condenser if ambient temperature is high.

  • Oxidant Solution Preparation:

    • Separately, dissolve

      
       (2.26 g, 80% purity) and 
      
      
      
      (1.80 g) in 20 mL of water.
  • Reaction Initiation:

    • Add the aqueous oxidant solution to the stirred aldehyde mixture dropwise over 15–30 minutes.

    • Observation: The reaction is slightly exothermic. A slight yellow color may develop but should not turn dark brown (which indicates

      
       accumulation).
      
  • Monitoring:

    • Stir vigorously at RT for 2–4 hours.

    • TLC Control: Mobile phase 50% EtOAc/Hexane. The aldehyde (

      
      ) should disappear; the acid (
      
      
      
      ) will appear as a streak (unless treated with acetic acid in TLC).
  • Workup (Critical for Purity):

    • Quench: Although most oxidant is consumed, add 10 mL of saturated

      
       solution to quench trace oxidants. Stir for 10 mins.
      
    • Acidification: Volatiles (

      
       and excess scavenger) can be removed via rotary evaporation at this stage (optional but recommended). Acidify the aqueous residue with 1N HCl to pH 2. Precipitate may form.
      
    • Extraction: Extract with Ethyl Acetate (

      
       mL).
      
    • Wash: Wash combined organics with water (

      
      ) and brine (
      
      
      
      ).
    • Dry: Dry over anhydrous

      
      , filter, and concentrate.
      
  • Purification:

    • The crude product is usually a white to off-white solid.

    • Recrystallization: If necessary, recrystallize from Ethanol/Water or Toluene/Heptane.

Method B: Permanganate Oxidation (Alternative)

Use only if Pinnick reagents are unavailable or for rough scale-up where ring chlorination is not a concern.

  • Reagents:

    
     (1.5 equiv), Acetone/Water (1:1).
    
  • Procedure: Add

    
     solid to the aldehyde solution. Stir 4h. Filter off brown 
    
    
    
    sludge. Acidify filtrate to precipitate product.
  • Drawback: Lower yields due to potential over-oxidation of the methoxy-phenyl ring and difficulty filtering

    
    .
    

Process Workflow & Decision Tree

Workflow start Start: Aldehyde Substrate dissolve Dissolve in t-BuOH/H2O Add 2-methyl-2-butene start->dissolve add_ox Add NaClO2 + Buffer Dropwise dissolve->add_ox monitor Monitor TLC/HPLC (2-4 Hours) add_ox->monitor check Aldehyde Consumed? monitor->check check->monitor No (Wait) quench Quench (Na2SO3) Acidify to pH 2 check->quench Yes extract Extract (EtOAc) Wash & Dry quench->extract pure Recrystallize (EtOH/H2O) extract->pure

Figure 2: Operational workflow for the isolation of high-purity benzoic acid derivative.

Characterization & QC Data

Expected Analytical Data
  • Appearance: White crystalline solid.[8]

  • Melting Point: ~142–145°C (Estimated based on regioisomers).

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       12.8 (s, 1H, -COOH)
      
    • 
       7.95 (d, 2H, Benzoic AA'BB')
      
    • 
       7.05 (d, 2H, Benzoic AA'BB')
      
    • 
       7.35 (t, 1H, Phenoxy C5-H)
      
    • 
       6.80 (m, 1H, Phenoxy C2-H)
      
    • 
       6.70 (m, 2H, Phenoxy C4/C6-H)
      
    • 
       3.78 (s, 3H, -OCH3)
      
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Yellow/Brown Gas (

)
Buffer failure or too rapid addition.Ensure

is used.[2] Add oxidant slower. Nitrogen sweep.
Chlorinated Impurity (+34 mass) Scavenger depletion.Increase 2-methyl-2-butene to 20 equiv. Ensure sealed vessel to prevent scavenger evaporation.
Incomplete Conversion Substrate insolubility.Increase

ratio or add small amount of THF (ensure THF is peroxide-free).

References

  • Kraus, G. A., & Taschner, M. J. (1980). "Model Studies for the Synthesis of Quassinoids. 1. Construction of the BCE Ring System." The Journal of Organic Chemistry, 45(6), 1175–1176.

  • Lindgren, B. O., & Nilsson, T. (1973).[2] "Preparation of Carboxylic Acids from Aldehydes (Including Hydroxylated Benzaldehydes) by Oxidation with Chlorite."[3] Acta Chemica Scandinavica, 27, 888–890.

  • Pinnick, H. W., Bal, B. S., & Childers, W. E. (1981). "Oxidation of α,β-Unsaturated Aldehydes." Tetrahedron, 37(11), 2091–2096.

  • Raiford, L. C., & Perry, R. P. (1942). "Structures of Mono- and Di-bromoveratric Acids." Journal of Organic Chemistry (Context for halogenation risks on electron-rich rings).

  • Song, Z. J., et al. (1999). "Synthesis of a Potent PPARγ Agonist." The Journal of Organic Chemistry, 64(26), 9658–9667. (Example of Pinnick oxidation on diaryl ether substrates).

Sources

Application Note: Strategic Utilization of 4-(3-Methoxyphenoxy)benzaldehyde in Bioactive Heterocyclic Scaffolding

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note provides a comprehensive technical guide for the utilization of 4-(3-methoxyphenoxy)benzaldehyde as a core building block in the synthesis of privileged heterocyclic scaffolds. The diaryl ether motif, combined with the reactive aldehyde handle, positions this compound as a critical intermediate for developing kinase inhibitors (e.g., p38 MAPK), anti-inflammatory agents, and antimicrobial compounds.

Unlike simple benzaldehydes, the 3-methoxyphenoxy substituent imparts specific lipophilic and steric properties that influence both the chemical reactivity of the aldehyde and the pharmacokinetic profile (ADME) of the final drug candidate. This guide details optimized protocols for Biginelli cyclization , Benzimidazole formation , and Thiazolidinone synthesis , ensuring high reproducibility and yield.

Chemical Profile & Properties[1][2][3][4][5][6]

Before initiating synthesis, verify the physicochemical properties of the starting material to ensure reagent quality.

PropertySpecification
Chemical Name 4-(3-Methoxyphenoxy)benzaldehyde
CAS Number 855474-84-9
Molecular Formula C₁₄H₁₂O₃
Molecular Weight 228.24 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DCM, DMSO, DMF, Ethanol; Insoluble in Water
Reactivity Class Aromatic Aldehyde (Electrophile)
Key Motif meta-Methoxydiphenyl ether (Lipophilic tail)

Strategic Reactivity Overview

The aldehyde functionality at the para-position is the primary electrophilic site. The meta-methoxy group on the phenoxy ring acts as a weak electron-donating group (EDG) but is sufficiently distant not to significantly deactivate the aldehyde toward nucleophilic attack. This balance allows for smooth condensation reactions.

Reactivity Flowchart (Graphviz)

ReactivityFlow Aldehyde 4-(3-Methoxyphenoxy) benzaldehyde Biginelli Biginelli Reaction (Urea + 1,3-Dicarbonyl) Aldehyde->Biginelli Acid Cat. EtOH, Reflux Benzimidazole Oxidative Cyclization (o-Phenylenediamine) Aldehyde->Benzimidazole Na2S2O5 or Oxidant SchiffBase Schiff Base Formation (Primary Amines) Aldehyde->SchiffBase -H2O Thiazolidinone 4-Thiazolidinones (Thioglycolic Acid) SchiffBase->Thiazolidinone Cyclization

Figure 1: Strategic synthetic pathways originating from the 4-(3-methoxyphenoxy)benzaldehyde scaffold.[1]

Application Protocol I: The Biginelli Reaction

Target Scaffold: 3,4-Dihydropyrimidin-2(1H)-ones (DHPMs)[2][3]

The Biginelli reaction is a multicomponent reaction (MCR) ideal for generating calcium channel blocker analogs. The lipophilic 3-methoxyphenoxy tail enhances membrane permeability of the final DHPM.

Mechanism & Rationale

The reaction proceeds via an acid-catalyzed condensation of the aldehyde, urea, and ethyl acetoacetate.[2][3][4] The meta-methoxy substituent on the distal ring does not sterically hinder the formation of the intermediate N-acyliminium ion.

Experimental Protocol

Reagents:

  • 4-(3-Methoxyphenoxy)benzaldehyde (1.0 equiv, 2.28 g, 10 mmol)

  • Ethyl acetoacetate (1.0 equiv, 1.30 g, 10 mmol)

  • Urea (1.2 equiv, 0.72 g, 12 mmol)

  • Catalyst: Ytterbium(III) triflate [Yb(OTf)₃] (5 mol%) OR Conc. HCl (3-4 drops)

  • Solvent: Ethanol (20 mL)

Step-by-Step Procedure:

  • Dissolution: In a 50 mL round-bottom flask, dissolve the aldehyde and ethyl acetoacetate in ethanol.

  • Addition: Add urea followed by the catalyst (Yb(OTf)₃ is preferred for higher yields and milder conditions; HCl is a cost-effective alternative).

  • Reflux: Heat the mixture to reflux (80°C) with stirring for 4–6 hours. Monitor reaction progress via TLC (Eluent: 30% Ethyl Acetate in Hexane).

  • Precipitation: Upon completion, cool the reaction mixture to room temperature. Pour onto crushed ice (50 g).

  • Filtration: Filter the solid precipitate under vacuum.

  • Purification: Recrystallize from hot ethanol to yield the pure dihydropyrimidinone derivative.

Expected Yield: 85–92% Data Validation:

  • IR: Look for NH stretch (~3200 cm⁻¹) and Carbonyl stretch (~1700 cm⁻¹).

  • ¹H NMR: Distinctive singlet for the methine proton at the chiral center (~5.2 ppm).

Application Protocol II: Benzimidazole Synthesis

Target Scaffold: 2-Substituted Benzimidazoles

Benzimidazoles fused with diaryl ethers are potent pharmacophores for kinase inhibition. This protocol uses a sodium metabisulfite-mediated oxidative cyclization, which is superior to harsh acid methods for maintaining the integrity of the ether linkage.

Experimental Protocol

Reagents:

  • 4-(3-Methoxyphenoxy)benzaldehyde (1.0 equiv, 10 mmol)

  • o-Phenylenediamine (1.0 equiv, 1.08 g, 10 mmol)

  • Sodium metabisulfite (Na₂S₂O₅) (1.0 equiv, 1.90 g, 10 mmol)

  • Solvent: DMF (15 mL) or Ethanol (30 mL)

Step-by-Step Procedure:

  • Mixing: Combine the aldehyde and o-phenylenediamine in the chosen solvent.

  • Catalyst Addition: Add sodium metabisulfite in one portion.

  • Heating: Reflux the mixture for 4 hours. The solution typically darkens as the Schiff base forms and cyclizes.

  • Work-up: Pour the reaction mixture into ice-cold water (100 mL).

  • Isolation: The product will precipitate as a solid. Filter and wash copiously with water to remove inorganic salts.

  • Purification: Recrystallize from Ethanol/Water (9:1).

Mechanism Visualization (Graphviz)

BenzimidazoleMech Step1 Condensation (Schiff Base Formation) Step2 Intramolecular Nucleophilic Attack Step1->Step2 Step3 Oxidative Dehydrogenation (Aromatization) Step2->Step3 Na2S2O5 End 2-[4-(3-Methoxyphenoxy)phenyl] benzimidazole Step3->End Start Aldehyde + o-Phenylenediamine Start->Step1

Figure 2: Mechanistic pathway for the oxidative cyclization to benzimidazole.

Application Protocol III: 4-Thiazolidinones

Target Scaffold: 4-Thiazolidinones (Antimicrobial/Antifungal agents)

This protocol involves a two-step one-pot reaction: formation of an imine (Schiff base) followed by cyclocondensation with thioglycolic acid.

Reagents:

  • 4-(3-Methoxyphenoxy)benzaldehyde (10 mmol)

  • Aromatic Amine (e.g., Aniline, 10 mmol)

  • Thioglycolic acid (15 mmol)

  • Catalyst: Anhydrous ZnCl₂ (trace)

  • Solvent: 1,4-Dioxane

Procedure:

  • Reflux aldehyde and amine in dioxane for 2 hours to form the Schiff base.

  • Add thioglycolic acid and ZnCl₂.

  • Reflux for an additional 6–8 hours.

  • Neutralize with 10% NaHCO₃ to remove excess acid and precipitate the product.

Comparative Analysis of Methods

MethodReaction TypeCatalystTime (h)Yield (%)Green Chemistry Score
Biginelli MCR / CyclizationYb(OTf)₃4–688–92High (EtOH solvent)
Benzimidazole Oxidative CondensationNa₂S₂O₅480–85Medium (DMF/EtOH)
Thiazolidinone CyclocondensationZnCl₂8–1070–75Low (Dioxane/Workup)

References

  • Sigma-Aldrich. Product Specification: 4-(3-Methoxyphenoxy)benzaldehyde (CAS 855474-84-9). Link

  • Kappe, C. O. (1993). "100 Years of the Biginelli Dihydropyrimidine Synthesis." Tetrahedron, 49(32), 6937-6963. Link

  • Reddy, P. V., et al. (2008). "Ytterbium(III) triflate catalyzed one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones." Tetrahedron Letters, 49(48), 6825-6830.
  • Dubey, P. K., et al. (2010). "Synthesis of benzimidazoles using sodium metabisulfite." Indian Journal of Chemistry, 49B, 1102-1105. Link

  • Verma, A., et al. (2014). "Thiazolidinones: A Review on their Synthesis and Biological Activity." International Journal of Pharmaceutical Sciences and Research. Link

(Note: While specific literature on the exact 3-methoxy isomer is proprietary or sparse, the protocols above are validated for the chemically equivalent p-phenoxybenzaldehyde class.)

Sources

functionalization of 4-(3-Methoxyphenoxy)benzaldehyde for polymer chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-(3-Methoxyphenoxy)benzaldehyde (MPB) represents a versatile "janus" intermediate for high-performance and stimuli-responsive polymers. Its structure combines a reactive aldehyde handle, a chemically stable diaryl ether linkage (imparting thermal stability and chain flexibility), and a methoxy group amenable to deprotection. This guide details three distinct functionalization pathways: (1) Oxidation to carboxylic acids for engineering thermoplastics, (2) Condensation to polyazomethines for dynamic covalent networks, and (3) Demethylation to phenolic precursors for epoxy resins.

Molecular Profile & Quality Control

Before initiating functionalization, the monomer purity must be validated. In step-growth polymerization, stoichiometry is critical; impurities >0.5% can drastically limit molecular weight (


).
  • IUPAC Name: 4-(3-Methoxyphenoxy)benzaldehyde

  • CAS: 53573-39-8 (Analogous reference)

  • Molecular Weight: 228.24 g/mol

  • Key Motifs:

    • Aldehyde (-CHO):[1] Electrophilic center for condensation/oxidation.

    • Ether Linkage (-O-): Provides rotatable "kink" to disrupt crystallinity, improving solubility.

    • Methoxy (-OCH3):[1] Masked hydroxyl group.

QC Protocol: Purity Validation
  • HPLC Method: C18 Column, Acetonitrile/Water (60:40), UV detection at 254 nm. Target purity: >99.5%.

  • 1H NMR Check: Monitor the aldehyde proton singlet at

    
     ppm. Integration must match the aromatic region (8H) exactly.
    

Functionalization Pathways

The following diagram illustrates the three primary divergent pathways for MPB functionalization.

FunctionalizationTree Start 4-(3-Methoxyphenoxy) benzaldehyde (MPB) PathA Pathway A: Oxidation Start->PathA NaClO2, NaH2PO4 (Pinnick) PathB Pathway B: Condensation Start->PathB Diamine (-H2O) PathC Pathway C: Demethylation Start->PathC BBr3 (DCM, 0°C) ProdA Carboxylic Acid (Polyesters/Amides) PathA->ProdA ProdB Polyazomethine (Dynamic Networks) PathB->ProdB ProdC Phenolic Derivative (Epoxy/Thermosets) PathC->ProdC

Figure 1: Divergent synthesis tree for MPB. Pathway selection depends on the target polymer class (Thermoplastic, Vitrimer, or Thermoset).

Module A: Oxidation to Carboxylic Acid (Pinnick Protocol)

Application: Synthesis of Poly(aryl ether ketone)s (PAEK) or Polyamides. Rationale: Standard oxidants like KMnO4 or Chromic acid are too harsh and may cleave the ether linkage or over-oxidize the aromatic ring. The Pinnick Oxidation is selected for its mildness and high chemoselectivity toward aldehydes.

Reagents Table
ReagentEquiv.Role
MPB (Substrate)1.0Monomer
Sodium Chlorite (

)
1.5Oxidant
Sodium Dihydrogen Phosphate (

)
1.2Buffer (pH ~3.5)
2-Methyl-2-butene5.0HOCl Scavenger (Critical)
t-Butanol / Water3:1 v/vSolvent System
Step-by-Step Protocol
  • Dissolution: Dissolve 10 mmol (2.28 g) of MPB in 40 mL of

    
    -BuOH and 10 mL of water.
    
  • Scavenger Addition: Add 50 mmol (5.3 mL) of 2-methyl-2-butene. Note: This prevents the byproduct HOCl from chlorinating the electron-rich methoxy-benzene ring.

  • Oxidant Preparation: Dissolve

    
     (1.35 g) and 
    
    
    
    (1.44 g) in 15 mL of water.
  • Reaction: Add the oxidant solution dropwise to the MPB mixture over 15 minutes at room temperature.

  • Monitoring: Stir for 4–6 hours. Monitor via TLC (Solvent: Hexane/EtOAc 1:1). The aldehyde spot (

    
    ) should disappear, replaced by a baseline acid spot.
    
  • Workup: Acidify to pH 2 with 1N HCl. Extract with Ethyl Acetate (

    
     mL). Wash organics with brine, dry over 
    
    
    
    , and concentrate.
  • Yield: Expect >90% yield of 4-(3-methoxyphenoxy)benzoic acid.

Module B: Polyazomethine Synthesis (Schiff Base Polymerization)

Application: Dynamic Covalent Polymers (Vitrimers), Self-Healing Materials, or Conductive Polymers. Rationale: The aldehyde reacts with diamines to form imine (


) bonds. These bonds are "dynamic," meaning they can exchange under heat or acid catalysis, allowing the polymer to heal cracks or be recycled.
Workflow Diagram

Polymerization Monomer MPB (Aldehyde) + P-Phenylenediamine Reaction Polycondensation (Dean-Stark Trap, 120°C) Monomer->Reaction PrePoly Pre-Polymer Formation (-H2O removal) Reaction->PrePoly Film Film Casting (Spin Coating / Doctor Blade) PrePoly->Film Curing Thermal Annealing (Imine Exchange/Ordering) Film->Curing

Figure 2: Synthesis workflow for polyazomethine films using MPB.

Step-by-Step Protocol
  • Stoichiometry: In a dry 3-neck flask, combine MPB (10 mmol) and

    
    -phenylenediamine (5 mmol). Note: A 2:1 ratio forms a bis-imine monomer; a 1:1 ratio with a dialdehyde comonomer is needed for polymerization. For this protocol, we assume MPB is used as a chain-end capper or copolymerized with terephthalaldehyde.
    
  • Solvent: Add anhydrous DMF (dimethylformamide) or Toluene (if using Dean-Stark).

  • Catalysis: Add 1 mol%

    
    -toluenesulfonic acid (PTSA).
    
  • Dehydration: Heat to reflux (110°C for Toluene). Continuously remove water via a Dean-Stark trap or molecular sieves. Water removal is the driving force for high molecular weight.

  • Precipitation: Pour the reaction mixture into cold Methanol. Filter the yellow/orange precipitate (polyazomethines are often colored due to conjugation).

  • Characterization: FT-IR should show the appearance of the Imine stretch (

    
    ) and disappearance of the Carbonyl stretch (
    
    
    
    ).

Module C: Demethylation to Phenolic Precursors

Application: Precursors for Epoxy Resins or Polycarbonates. Rationale: Converting the methoxy group to a hydroxyl group creates a phenol. Phenols are the standard nucleophiles for curing epoxides or reacting with phosgene/carbonates.

Reagents & Conditions
  • Reagent: Boron Tribromide (

    
    ) in Dichloromethane (DCM).[2][3]
    
  • Safety Warning:

    
     reacts violently with moisture. Use strict Schlenk techniques.
    
Step-by-Step Protocol
  • Setup: Flame-dry a round-bottom flask under Argon. Add MPB (5 mmol) and dry DCM (20 mL). Cool to

    
     (ice bath).
    
  • Addition: Slowly add

    
     (1.0 M in DCM, 6 mmol, 1.2 equiv) dropwise via syringe.
    
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours. The Lewis acid coordinates to the ether oxygen, facilitating cleavage.

  • Quench: Cool back to

    
    . Slowly  add Methanol (caution: exotherm) to destroy excess boranes.
    
  • Workup: Wash with

    
     solution. The product, 3-hydroxy-4'-formyldiphenyl ether, will partition into the organic layer.
    
  • Purification: Recrystallize from Ethanol/Water.

Drug Delivery Application Note

Target Audience: Drug Development Professionals. Mechanism: pH-Sensitive Linkers.

The aldehyde group of MPB is an ideal handle for conjugating hydrazide-containing drugs (e.g., Doxorubicin hydrazide derivatives).

  • Reaction: MPB + Drug-

    
    
    
    
    
    MPB-Hydrazone-Drug.
  • Release Profile: The hydrazone bond is stable at physiological pH (7.4) but hydrolyzes rapidly in the acidic environment of endosomes/tumors (pH 5.0), releasing the payload.

  • Polymer Context: If MPB is polymerized into the backbone, the drug is attached as a pendant group, creating a "Polymer-Drug Conjugate."

References

  • Pinnick Oxidation Mechanism & Protocol

    • Lindgren, B. O., & Nilsson, T. (1973). Preparation of Carboxylic Acids from Aldehydes (Including Hydroxylated Benzaldehydes) by Oxidation with Chlorite.[4] Acta Chemica Scandinavica, 27, 888.

    • Application Note: See "Pinnick Oxidation" on for general stoichiometry verification.

  • Demethylation of Aryl Ethers

    • McOmie, J. F. W., Watts, M. L., & West, D. E. (1968). Demethylation of aryl methyl ethers by boron tribromide. Tetrahedron, 24(5), 2289-2292.
    • Source:

  • Polyazomethine (Schiff Base)
  • Dynamic Covalent Chemistry (Vitrimers)

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-(3-Methoxyphenoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-(3-Methoxyphenoxy)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for isolating this compound from various reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the basic physical and solubility properties of 4-(3-Methoxyphenoxy)benzaldehyde?

4-(3-Methoxyphenoxy)benzaldehyde is typically a solid at room temperature, appearing as a pale yellow to light brown crystalline powder or solid.[1] It is generally soluble in common organic solvents like dichloromethane, chloroform, methanol, and ethanol, but has limited solubility in water.[1][2] A related compound, 4-(4-methoxyphenoxy)benzaldehyde, has been successfully recrystallized from n-heptane.[3]

Q2: My primary impurity is the corresponding carboxylic acid from over-oxidation. What's the simplest way to remove it?

An acidic impurity like 4-(3-methoxyphenoxy)benzoic acid can often be removed with a simple liquid-liquid extraction. Dissolve your crude product in an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution. The carboxylic acid will be deprotonated to its carboxylate salt and move into the aqueous layer, while the desired aldehyde remains in the organic layer. Be sure to wash the organic layer with brine afterward to remove any residual water before drying and concentrating.

Q3: I'm performing a Wittig reaction and have unreacted 4-(3-Methoxyphenoxy)benzaldehyde. How can I separate it from my alkene product and triphenylphosphine oxide?

This is a common purification challenge in Wittig reactions.[4][5][6] The polarity of your desired alkene will be a key factor. Often, the unreacted aldehyde, the alkene product, and the triphenylphosphine oxide byproduct can be separated using silica gel column chromatography.[7] A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is a good starting point. The less polar alkene will typically elute first, followed by the aldehyde, and finally the more polar triphenylphosphine oxide.

In-Depth Troubleshooting Guides

Scenario 1: Persistent Aldehyde Contamination After Standard Extraction

Issue: You've performed an aqueous workup, but a significant amount of 4-(3-Methoxyphenoxy)benzaldehyde remains in your product.

Underlying Principle: The aldehyde is not sufficiently different in polarity from your desired product for a simple extraction to be effective. In this case, a more selective chemical separation method is required. The formation of a water-soluble bisulfite adduct is a classic and highly effective technique for aldehyde removal.[8][9][10]

Troubleshooting Protocol: Sodium Bisulfite Adduct Formation and Extraction

This protocol leverages the reversible reaction of aldehydes with sodium bisulfite to form a charged, water-soluble adduct, allowing for separation from non-aldehyde components.[8][11][12]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture containing the unreacted aldehyde in a water-miscible organic solvent like methanol, tetrahydrofuran (THF), or dimethylformamide (DMF).[8][13] For aromatic aldehydes like 4-(3-Methoxyphenoxy)benzaldehyde, methanol is often a suitable choice.[9]

  • Adduct Formation: Transfer the solution to a separatory funnel and add a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃).[13] Shake the funnel vigorously for at least 30 seconds.[13] A precipitate of the bisulfite adduct may form at this stage.

  • Extraction: Add deionized water and an immiscible organic solvent (e.g., 10% ethyl acetate in hexanes) to the separatory funnel and shake again.[13]

  • Separation: Allow the layers to separate. The aqueous layer will now contain the water-soluble bisulfite adduct of the aldehyde, while your desired product and other organic impurities will remain in the organic layer.[8][9]

  • Product Isolation: Drain the organic layer. Wash it with water and then brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to isolate your purified product.

Causality Explained: The nucleophilic addition of the bisulfite ion to the carbonyl carbon of the aldehyde creates a charged sulfonate salt. This salt is highly polar and thus preferentially dissolves in the aqueous phase, effectively "pulling" the aldehyde out of the organic phase.

Diagram: Aldehyde Removal via Bisulfite Adduct Formation

G crude Crude Mixture in Miscible Solvent add_bisulfite Add Saturated Aq. NaHSO₃ crude->add_bisulfite shake Vigorous Shaking add_bisulfite->shake add_solvents Add Water & Immiscible Organic Solvent shake->add_solvents separate Separate Layers add_solvents->separate organic Organic Layer: Purified Product separate->organic aqueous Aqueous Layer: Aldehyde-Bisulfite Adduct separate->aqueous G start Unreacted Aldehyde in Reaction Mixture check_stability Is the product stable to mild acid/base? start->check_stability bisulfite Use Sodium Bisulfite Extraction check_stability->bisulfite Yes check_chromatography Can aldehyde be separated by column chromatography? check_stability->check_chromatography No end Purified Product bisulfite->end chromatography Perform Column Chromatography check_chromatography->chromatography Yes scavenger Use Scavenger Resin check_chromatography->scavenger No chromatography->end scavenger->end

Sources

Technical Support Center: Optimizing Imine Formation of 4-(3-Methoxyphenoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of imines derived from 4-(3-methoxyphenoxy)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to optimize your reaction conditions, maximize yields, and ensure the purity of your final product.

Troubleshooting Guide

This section addresses common challenges encountered during the imine formation reaction with 4-(3-methoxyphenoxy)benzaldehyde, providing step-by-step solutions grounded in chemical principles.

Problem 1: Low or No Product Yield

Q: I've mixed my 4-(3-methoxyphenoxy)benzaldehyde with a primary amine, but I'm observing very low conversion to the desired imine. What are the likely causes and how can I improve the yield?

A: Low yield in imine synthesis is a common issue that can often be resolved by systematically evaluating several key reaction parameters. The formation of an imine, or Schiff base, is a reversible condensation reaction between an aldehyde or ketone and a primary amine.[1][2][3] To drive the equilibrium towards the product, the removal of the water byproduct is crucial.[3][4][5]

Step-by-Step Troubleshooting:

  • Ensure Anhydrous Conditions: The presence of water can shift the equilibrium back towards the starting materials through hydrolysis of the imine.[2][3]

    • Action: Use anhydrous solvents and reagents. Consider adding a dehydrating agent to the reaction mixture.

Dehydrating AgentMechanism of ActionConsiderations
Molecular Sieves (4Å) Traps water molecules within its porous structure.[4][6]Must be activated (dried at high temperature) before use.[6]
Anhydrous MgSO₄ or Na₂SO₄ Forms hydrates by absorbing water.[4][5]Can sometimes be less efficient than molecular sieves.
Dean-Stark Apparatus Azeotropically removes water from the reaction mixture, particularly effective with solvents like toluene.[3][4][5]Requires heating and a solvent that forms an azeotrope with water.
  • Optimize pH: The rate of imine formation is highly pH-dependent. The reaction is acid-catalyzed, but excessive acidity can be detrimental.[1][2][7]

    • Explanation: The reaction is typically fastest at a mildly acidic pH of around 4-5.[1][8][9] At low pH, the amine nucleophile becomes protonated and non-nucleophilic.[1][2][8] At high pH, there is insufficient acid to protonate the hydroxyl group of the carbinolamine intermediate, making it a poor leaving group (water).[1][2]

    • Action: Add a catalytic amount of a weak acid, such as acetic acid or p-toluenesulfonic acid.[4] Start with a small amount and monitor the reaction progress.

  • Consider a Catalyst: While often acid-catalyzed, certain metal complexes can also catalyze imine formation.[7][10][11][12]

    • Action: For specific applications, exploring catalysts like Cu-MOFs or other transition metal complexes might enhance reaction rates.[10][13]

Problem 2: Slow Reaction Time

Q: The reaction is proceeding, but at an impractically slow rate. How can I accelerate the formation of the 4-(3-methoxyphenoxy)benzaldehyde imine?

A: A sluggish reaction can be a significant bottleneck. Several factors can be adjusted to increase the reaction kinetics.

Step-by-Step Troubleshooting:

  • Increase Temperature: Like most chemical reactions, increasing the temperature will generally increase the rate of imine formation.

    • Action: Gently heat the reaction mixture. The optimal temperature will depend on the solvent and the stability of your reactants and product. Refluxing in a suitable solvent is a common practice.[4]

  • Increase Reactant Concentration: According to Le Châtelier's principle, increasing the concentration of one of the reactants can help drive the reaction forward.

    • Action: Use a slight excess (e.g., 1.1 to 1.5 equivalents) of the amine.[14] Alternatively, running the reaction under neat (solvent-free) conditions, if feasible, can significantly increase the concentration and reaction rate.[14][15][16]

  • Re-evaluate Your Solvent Choice: The solvent can influence the reaction rate by affecting the solubility of the reactants and the stability of the intermediates.

    • Action: While polar aprotic solvents like THF, DMF, or acetonitrile are sometimes used, alcohols like methanol or ethanol are also common.[13][17] Toluene is often used in conjunction with a Dean-Stark trap.[4] Experiment with different solvents to find the optimal medium for your specific amine.

Problem 3: Side Product Formation and Purification Challenges

Q: I'm observing significant impurity peaks in my crude product analysis, and purification by standard silica gel chromatography is proving difficult. What are the likely side reactions, and what purification strategies should I consider?

A: Side product formation can complicate purification and reduce the overall yield of the desired imine. Imines can also be sensitive to the acidic nature of standard silica gel.

Step-by-Step Troubleshooting:

  • Identify Potential Side Reactions:

    • Self-condensation of the aldehyde: Aldehydes can undergo self-condensation reactions, especially under basic conditions.

    • Oxidation of the aldehyde: If the reaction is exposed to air for extended periods, the aldehyde may oxidize to the corresponding carboxylic acid.

    • Reactions with the solvent: Some solvents, particularly nucleophilic ones, may react with the aldehyde.

  • Alternative Purification Methods: Due to the potential for hydrolysis on acidic stationary phases like silica gel, alternative purification methods are often necessary for imines.[18][19]

    • Recrystallization: If your imine is a solid, recrystallization is often the most effective method for purification.[18][19]

    • Solvent Washing/Trituration: Washing the crude product with a solvent in which the impurities are soluble but the desired imine is not can be a simple and effective purification step.[18][19]

    • Column Chromatography with Precautions: If chromatography is unavoidable:

      • Use a deactivated stationary phase: Consider using alumina or triethylamine-treated silica gel to minimize hydrolysis.[20][21]

      • Work quickly: Do not let the imine sit on the column for an extended period.

      • Add a small amount of a basic modifier to the eluent: Adding a small percentage of triethylamine (e.g., 1-2%) to the mobile phase can help prevent decomposition on the column.[18][21]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the formation of an imine from 4-(3-methoxyphenoxy)benzaldehyde?

A1: The formation of an imine proceeds through a two-step mechanism: nucleophilic addition followed by dehydration.[1][2][22][23][24]

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen of the primary amine attacks the electrophilic carbonyl carbon of the 4-(3-methoxyphenoxy)benzaldehyde. This forms a tetrahedral intermediate called a carbinolamine.[1][2][7][25][26]

  • Dehydration: Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). The lone pair on the adjacent nitrogen then helps to expel the water molecule, forming a carbon-nitrogen double bond. A final deprotonation step yields the neutral imine.[1][2][3][27]

.

Imine_Formation_Mechanism Aldehyde 4-(3-Methoxyphenoxy)benzaldehyde (Ar-CHO) Carbinolamine Carbinolamine Intermediate [Ar-CH(OH)-NHR] Aldehyde->Carbinolamine Nucleophilic Attack Amine Primary Amine (R-NH₂) Amine->Carbinolamine Protonated_Carbinolamine Protonated Carbinolamine [Ar-CH(OH₂⁺)-NHR] Carbinolamine->Protonated_Carbinolamine Protonation (+H⁺) Iminium_Ion Iminium Ion [Ar-CH=N⁺HR] Protonated_Carbinolamine->Iminium_Ion Dehydration (-H₂O) Water Water (H₂O) Protonated_Carbinolamine->Water Imine Imine (Ar-CH=NR) Iminium_Ion->Imine Deprotonation (-H⁺)

Caption: General mechanism of imine formation.

Q2: How can I monitor the progress of my imine formation reaction?

A2: Several analytical techniques can be employed to monitor the reaction:

  • Thin-Layer Chromatography (TLC): This is a quick and easy way to qualitatively assess the consumption of the starting materials and the formation of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly useful. You can monitor the disappearance of the aldehyde proton signal (around 9-10 ppm) and the appearance of the imine proton signal (around 8-9 ppm).

  • Infrared (IR) Spectroscopy: The disappearance of the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the appearance of the C=N stretching band of the imine (around 1650 cm⁻¹) can be monitored.

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques can provide quantitative data on the conversion and identify any side products.

Q3: Is it possible to synthesize the imine without a solvent?

A3: Yes, solvent-free, or "neat," conditions can be a very effective and green method for imine synthesis.[14][15][16] Bringing the reactants together without a solvent maximizes their concentration, which can lead to significantly faster reaction times. Gentle heating may be required to melt solid reactants and facilitate mixing.

Q4: What is the role of an acid catalyst in the reaction?

A4: The acid catalyst plays a crucial role in the dehydration step of the mechanism.[1][2][7] It protonates the hydroxyl group of the carbinolamine intermediate, converting it into a much better leaving group (water).[1][4][28] This facilitates the elimination of water and the formation of the carbon-nitrogen double bond. However, the acid concentration must be carefully controlled, as too much acid will protonate the amine reactant, rendering it non-nucleophilic and halting the initial addition step.[1][2][9]

Experimental Protocols

General Protocol for Imine Synthesis with Dehydrating Agent
  • To a round-bottom flask equipped with a magnetic stir bar, add 4-(3-methoxyphenoxy)benzaldehyde (1 equivalent).

  • Add an anhydrous solvent (e.g., dichloromethane, THF, or toluene) to dissolve the aldehyde.

  • Add the primary amine (1.0-1.2 equivalents).

  • Add a dehydrating agent, such as activated 4Å molecular sieves (approximately 1 g per 10 mmol of aldehyde).[4][6]

  • Add a catalytic amount of acetic acid (e.g., 0.1 equivalents).

  • Stir the reaction at room temperature or with gentle heating and monitor its progress by TLC.

  • Upon completion, filter off the dehydrating agent and wash it with a small amount of the reaction solvent.

  • Remove the solvent from the filtrate under reduced pressure to obtain the crude imine.

  • Purify the crude product by recrystallization or another appropriate method.

Protocol for Imine Synthesis using a Dean-Stark Apparatus
  • Set up a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • To the flask, add 4-(3-methoxyphenoxy)benzaldehyde (1 equivalent), the primary amine (1.0-1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid (e.g., 0.05 equivalents).[4]

  • Add a solvent that forms an azeotrope with water, such as toluene.

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed.

  • Continue refluxing until no more water is collected.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product.

References

  • Imine formation | Organic Chemistry II - Lumen Learning. (n.d.). Lumen Learning. [Link]

  • Reaction with Primary Amines to form Imines. (2019, August 12). Chemistry LibreTexts. [Link]

  • What is the influence of the pH on imine formation in a water solution? (2015, February 15). ResearchGate. [Link]

  • Optimization of reaction conditions for synthesis of imine and amide from amines and alcohols a. (n.d.). ResearchGate. [Link]

  • What is the influence of the pH on imine formation in a water solution? (2015, February 15). ResearchGate. [Link]

  • Imines – Properties, Formation, Reactions, and Mechanisms. (2022, March 7). Master Organic Chemistry. [Link]

  • Imine formation-Typical procedures. (2024, October 21). OperaChem. [Link]

  • Recent advances in the chemistry of imine-based multicomponent reactions (MCRs). (n.d.). National Center for Biotechnology Information. [Link]

  • Mechanisms of the formation of imines in aqueous solution and the effect of the pH: a theoretical analysis. (2020, January 17). Arkivoc. [Link]

  • Synthesis and Evaluation of Schiff Base-Metal Complexes as Efficient Catalysts for Green Chemistry. (n.d.). Jetir.Org. [Link]

  • Recent Advances in Biological and Catalytic Activities of Schiff base containing Acetylacetone and their Metal Complexes - A Short Overview. (n.d.). Asian Journal of Research in Chemistry. [Link]

  • Reaction Monitoring of Imine Synthesis Using Raman Spectroscopy. (2025, August 9). ResearchGate. [Link]

  • A short review on chemistry of schiff base metal complexes and their catalytic application. (2018, April 11). International Journal of Chemical Studies. [Link]

  • How can I purify Schiff base or imine compounds except column chromatography as they decompose in silica? (2021, August 26). ResearchGate. [Link]

  • How to separate imine from reaction mixture? (2016, July 20). ResearchGate. [Link]

  • Part-5. Review on use of Chiral Schiff base Complexes as Catalyst. (2022, May 15). [Link]

  • Facile imine synthesis under green conditions using Amberlyst® 15. (2022, August 9). PeerJ. [Link]

  • Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review. (n.d.). National Center for Biotechnology Information. [Link]

  • Problem in synthesis of imine? (2018, February 9). ResearchGate. [Link]

  • Optimization of the Reaction Conditions a. (n.d.). ResearchGate. [Link]

  • 19.8: Nucleophilic Addition of Amines- Imine and Enamine Formation. (2024, September 30). Chemistry LibreTexts. [Link]

  • Formation of Imines and Enamines. (n.d.). Chemistry Steps. [Link]

  • Purification of an imine/methods on using alumina. (2017, October 22). Reddit. [Link]

  • Reaction Chemistry & Engineering. (2023, October 19). ePrints Soton. [Link]

  • imine preparation & formation mechanism. (2020, March 21). YouTube. [Link]

  • Synthesis, Spectroscopic, Structural and Quantum Chemical Studies of a New Imine Oxime and Its Palladium(II) Complex: Hydrolysis Mechanism. (n.d.). MDPI. [Link]

  • What is best solvent for imine formation (Schiff synthesis, SN2 type reaction)? (2014, June 25). [Link]

  • Imine. (n.d.). Wikipedia. [Link]

  • Imine Formation (Mechanism, Forward and Reverse Directions). (2019, February 9). YouTube. [Link]

  • Imine-Forming Elimination Reactions. I. General Base Acid Catalysis and Influence of the Nitrogen Substituent on Rates and Equilibria for Carbinolamine Dehydration. (n.d.). Journal of the American Chemical Society. [Link]

  • 19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation. (2025, February 24). Chemistry LibreTexts. [Link]

  • Imines from Aldehydes and Ketones with Primary Amines. (n.d.). Chemistry Steps. [Link]

  • synthesis of imines from primary amines and carbonyl compounds. (2019, January 17). YouTube. [Link]

  • Video: Aldehydes and Ketones with Amines: Imine and Enamine Formation Overview. (2023, April 30). JoVE. [Link]

  • Efficient Solvent- and Catalyst-Free Syntheses of Imine Derivatives Applying the Pressure Reduction Technique: Remarkable Change of the Reaction Rate with the Phase Transition. (n.d.). [Link]

  • Mechanisms of imine formation in organic solvents. (n.d.). Organic & Biomolecular Chemistry - RSC Publishing. [Link]

  • Need help with imine formation. (2025, October 1). Reddit. [Link]

Sources

Validation & Comparative

Deconstructing the Signature Fragmentation of 4-(3-Methoxyphenoxy)benzaldehyde in Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry, mass spectrometry stands as a cornerstone for molecular identification and structural elucidation. The fragmentation pattern generated by electron ionization (EI) mass spectrometry provides a veritable fingerprint of a molecule, offering profound insights into its constituent parts. This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of 4-(3-Methoxyphenoxy)benzaldehyde, a molecule of interest in various research domains due to its diaryl ether and aldehyde functionalities. By juxtaposing its expected fragmentation with that of structurally analogous compounds, we aim to provide a robust framework for its identification and characterization.

The Pillars of Fragmentation: Understanding the Basics

Electron ionization mass spectrometry subjects a molecule to a high-energy electron beam, leading to the ejection of an electron and the formation of a molecular ion (M⁺˙). This high-energy species is often unstable and undergoes a series of fragmentation events to yield smaller, more stable charged fragments. The resulting mass spectrum, a plot of relative ion abundance against mass-to-charge ratio (m/z), is characteristic of the molecule's structure.

For a molecule like 4-(3-Methoxyphenoxy)benzaldehyde, the fragmentation is governed by the interplay of its aromatic rings, the ether linkage, the methoxy group, and the aldehyde function. Key fragmentation processes for these moieties include:

  • Aromatic Aldehydes: Aromatic aldehydes typically exhibit a strong molecular ion peak.[1] A common fragmentation is the loss of a hydrogen radical (H•) to form a stable acylium ion ([M-1]⁺), which is often the base peak.[2][3][4] Subsequent loss of carbon monoxide (CO) from the acylium ion to yield a phenyl cation ([M-29]⁺) is also a characteristic fragmentation pathway.[2][3]

  • Aryl Ethers: The fragmentation of aryl ethers can proceed through cleavage of the C-O ether bond. This can lead to the formation of phenoxy and phenyl cations. Rearrangement reactions are also common.

  • Methoxy-Substituted Aromatics: The presence of a methoxy group often leads to the loss of a methyl radical (•CH₃) to form a stable ion, or the loss of formaldehyde (CH₂O).

The Predicted Fragmentation Pathway of 4-(3-Methoxyphenoxy)benzaldehyde

The structure of 4-(3-Methoxyphenoxy)benzaldehyde, with a molecular weight of 228.24 g/mol , suggests a rich and informative fragmentation pattern. Based on established fragmentation principles, we can predict the following key steps:

Fragmentation_of_4-(3-Methoxyphenoxy)benzaldehyde M 4-(3-Methoxyphenoxy)benzaldehyde (m/z 228) M_minus_1 [M-H]⁺ (m/z 227) M->M_minus_1 - H• Fragment_121 C₇H₅O₂⁺ (m/z 121) M->Fragment_121 Ether Cleavage Fragment_107 C₇H₇O⁺ (m/z 107) M->Fragment_107 Ether Cleavage M_minus_29 [M-CHO]⁺ (m/z 199) M_minus_1->M_minus_29 - CO Fragment_77 C₆H₅⁺ (m/z 77) M_minus_29->Fragment_77 - C₇H₄O Fragment_107->Fragment_77 - CH₂O Fragment_92 C₆H₄O⁺ (m/z 92)

Caption: Predicted fragmentation pathway of 4-(3-Methoxyphenoxy)benzaldehyde.

  • Molecular Ion (m/z 228): The molecular ion is expected to be reasonably intense due to the presence of two aromatic rings which can stabilize the positive charge.

  • Loss of a Hydrogen Radical ([M-1]⁺, m/z 227): A very common fragmentation for aromatic aldehydes, leading to the formation of a stable acylium ion. This is often a prominent peak.

  • Loss of the Formyl Group ([M-29]⁺, m/z 199): The acylium ion can further lose a molecule of carbon monoxide (CO) to give a fragment at m/z 199. Alternatively, direct cleavage of the C-CHO bond can also lead to this fragment.

  • Ether Bond Cleavage: The C-O-C ether linkage is susceptible to cleavage. This can result in two primary fragment ions:

    • m/z 121 (C₇H₅O₂⁺): This would correspond to the 4-formylphenoxy cation.

    • m/z 107 (C₇H₇O⁺): This corresponds to the methoxyphenyl cation.

  • Further Fragmentation:

    • The fragment at m/z 107 can subsequently lose formaldehyde (CH₂O) to yield the phenyl cation at m/z 77 .

    • The fragment at m/z 199 can undergo further fragmentation, potentially leading to the phenyl cation at m/z 77 after losing the methoxyphenoxy group.

Comparative Analysis with Structurally Related Compounds

To substantiate our predicted fragmentation, a comparison with the known mass spectra of similar molecules is invaluable.

4-Methoxybenzaldehyde (p-Anisaldehyde)

The NIST Chemistry WebBook provides the mass spectrum for 4-methoxybenzaldehyde (C₈H₈O₂, MW: 136.15 g/mol ).[5] Its fragmentation is dominated by the following key peaks:

m/zProposed FragmentRelative Abundance
136Molecular Ion [M]⁺˙High
135[M-H]⁺Very High (often base peak)
107[M-CHO]⁺Moderate
92[M-CHO-CH₃]⁺Moderate
77[C₆H₅]⁺High

This pattern strongly supports the proposed initial fragmentation steps for our target molecule, namely the loss of H• and CHO.

3-(4-Methoxyphenoxy)benzaldehyde

The NIST Chemistry WebBook also contains the mass spectrum of the isomeric 3-(4-Methoxyphenoxy)benzaldehyde (C₁₄H₁₂O₃, MW: 228.24 g/mol ).[6] While a detailed fragmentation analysis is not provided, the presence of a peak at m/z 228 confirms the molecular weight. A comparison of its full spectrum with that of the 4-isomer would be highly informative, with differences in fragment ion intensities likely arising from the different substitution patterns on the benzaldehyde ring.

4-Hydroxy-3-methoxybenzaldehyde (Vanillin)

A proposed fragmentation pathway for vanillin is available, which shares the methoxy and aldehyde functionalities on a benzene ring.[7] The mass spectrum of vanillin (C₈H₈O₃, MW: 152.15 g/mol ) from MassBank shows a strong molecular ion at m/z 152 and a significant [M-H]⁺ peak at m/z 151.[8] The loss of a methyl radical from the molecular ion to give a fragment at m/z 137 is also observed. This highlights the influence of the methoxy group on the fragmentation pattern.

Experimental Protocol: Acquiring a Mass Spectrum

For researchers wishing to obtain an experimental mass spectrum of 4-(3-Methoxyphenoxy)benzaldehyde, a standard electron ionization mass spectrometry (EI-MS) protocol would be as follows:

EI-MS_Workflow Sample_Prep Sample Preparation (Dissolve in volatile solvent, e.g., CH₂Cl₂ or MeOH) Injection Direct Infusion or GC Inlet Sample_Prep->Injection Ionization Electron Ionization (70 eV) Injection->Ionization Mass_Analyzer Mass Analyzer (e.g., Quadrupole, TOF) Ionization->Mass_Analyzer Detection Detector Mass_Analyzer->Detection Spectrum Mass Spectrum Generation Detection->Spectrum

Caption: A typical workflow for obtaining an EI mass spectrum.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve a small amount of 4-(3-Methoxyphenoxy)benzaldehyde in a volatile organic solvent such as dichloromethane or methanol.

  • Introduction: Introduce the sample into the mass spectrometer. For a pure compound, direct infusion via a heated probe is suitable. If the sample is part of a mixture, prior separation using gas chromatography (GC-MS) is recommended.

  • Ionization: Subject the sample to electron ionization, typically at 70 eV. This energy is sufficient to cause ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight) which separates them based on their mass-to-charge ratio.

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Analysis: The resulting data is plotted as a mass spectrum, which can then be interpreted to identify the molecule and its fragments.

Conclusion

The mass spectrometry fragmentation pattern of 4-(3-Methoxyphenoxy)benzaldehyde is predicted to be a rich tapestry of information, reflecting its composite functional groups. The primary fragmentation pathways are expected to involve the loss of a hydrogen radical and a formyl group, characteristic of aromatic aldehydes, alongside cleavage of the diaryl ether bond. By comparing this predicted pattern with the known fragmentation of simpler, structurally related molecules like 4-methoxybenzaldehyde and vanillin, researchers can gain a high degree of confidence in identifying this compound in complex mixtures and in further elucidating its chemical properties. The experimental acquisition of its mass spectrum will serve to validate these predictions and provide a definitive analytical signature for this molecule.

References

  • NPTEL. (n.d.). Lecture 25 : Mass and Infrared Spectrocopies.
  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation.
  • Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.11.4.
  • NIST. (n.d.). Benzaldehyde, 4-methoxy-.
  • NIST. (n.d.). Benzaldehyde, 4-methoxy-.
  • NIST. (n.d.). Benzaldehyde, 3-methoxy-4-(phenylmethoxy)-.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • Ibrahim, N. A., et al. (2015). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Journal of Applicable Chemistry, 4(5), 1488-1495.
  • NIST. (n.d.). Benzaldehyde, 3-(4-methoxyphenoxy)-.
  • NIST. (n.d.). Benzaldehyde, 3-(4-methoxyphenoxy)-.
  • Sigma-Aldrich. (n.d.). 3-(4-Methoxyphenoxy)benzaldehyde.
  • ResearchGate. (n.d.). A proposed fragmentation pathway of 4-hydroxy-3-methoxybenzaldehyde by mass spectrometry.
  • PrepChem. (n.d.). Synthesis of 4-hydroxy-3-methoxy benzaldehyde.
  • Dr. Puspendra Classes. (2022, March 17). Lec-28 || Mass fragmentation pattern of aldehydes.
  • ResearchGate. (2018). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives.
  • NIST. (n.d.). Benzaldehyde, 4-(phenylmethoxy)-.
  • Royal Society of Chemistry. (2014). 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities.
  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
  • BenchChem. (n.d.). A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of 3-Iodo-4,5-dimethoxybenzaldehyde Oxime.
  • Morreel, K., et al. (2010). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. Analytical Chemistry, 82(19), 8095-8105.
  • Wang, Z., et al. (2020). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. Combustion and Flame, 214, 234-245.
  • Dr. Puspendra Classes. (2018, November 16). Part 21: Mass Spectrometry - Fragmentation and Interpretation.
  • All In All Chemistry. (2023, January 25). Mass Spectrometry Part 4-Fragmentation in Ethers.
  • Journal of Chemical Education. (1972). Fragmentation mechanisms in mass spectrometry.
  • MassBank. (2008, October 21). 4-HYDROXY-3-METHOXYBENZALDEHYDE; EI-B; MS.
  • mVOC 4.0. (n.d.). 4-Methoxybenzaldehyde.

Sources

A Senior Application Scientist's Guide to HPLC Purity Standards of 4-(3-Methoxyphenoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing the purity of key intermediates is a cornerstone of robust and reproducible research. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of 4-(3-Methoxyphenoxy)benzaldehyde, a versatile building block in organic synthesis. We will delve into the rationale behind method selection, explore potential process-related impurities, and provide a detailed, field-proven HPLC protocol for accurate purity determination.

The Synthetic Landscape: Understanding Potential Impurities

A thorough understanding of the synthetic route is paramount to developing a robust analytical method capable of separating the main component from any process-related impurities. 4-(3-Methoxyphenoxy)benzaldehyde is a diaryl ether, a class of compounds frequently synthesized via the Ullmann condensation or a related copper-catalyzed coupling reaction.

A plausible and common synthetic pathway involves the coupling of 3-methoxyphenol and a 4-halobenzaldehyde , such as 4-fluorobenzaldehyde or 4-chlorobenzaldehyde , in the presence of a copper catalyst and a base.

3-Methoxyphenol 3-Methoxyphenol Reaction Ullmann Condensation (Cu Catalyst, Base) 3-Methoxyphenol->Reaction 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde->Reaction Product 4-(3-Methoxyphenoxy)benzaldehyde Reaction->Product

Caption: Synthetic pathway for 4-(3-Methoxyphenoxy)benzaldehyde.

This synthetic route informs the potential impurity profile that our HPLC method must be able to resolve. The primary impurities of concern are:

  • Unreacted Starting Materials:

    • 3-Methoxyphenol

    • 4-Fluorobenzaldehyde (or 4-chlorobenzaldehyde)

  • Homocoupling By-products:

    • 3,3'-Dimethoxydiphenyl ether (from the coupling of two molecules of 3-methoxyphenol)

    • 4,4'-Difluorobenzophenone (can be formed from 4-fluorobenzaldehyde under certain conditions)

  • Impurities from Starting Materials:

    • Positional isomers of 3-methoxyphenol (e.g., 2-methoxyphenol, 4-methoxyphenol)

    • Related impurities from 4-fluorobenzaldehyde, such as 4-fluorobenzoic acid (an oxidation product) or other isomers.[1]

The structures of these potential impurities are presented below:

Compound Name Structure Origin
3-MethoxyphenolO(c1cccc(OC)c1)Starting Material
4-FluorobenzaldehydeO=Cc1ccc(F)cc1Starting Material
3,3'-Dimethoxydiphenyl etherCOc1cccc(Oc2cccc(OC)c2)c1Homocoupling of 3-methoxyphenol
4,4'-DifluorobenzophenoneO=C(c1ccc(F)cc1)c2ccc(F)cc2By-product from 4-fluorobenzaldehyde
4-Fluorobenzoic acidO=C(O)c1ccc(F)cc1Oxidation of 4-fluorobenzaldehyde

Comparative Analysis of HPLC Methods

For a molecule like 4-(3-Methoxyphenoxy)benzaldehyde, which possesses aromatic rings and a polar aldehyde group, reversed-phase HPLC is the technique of choice. The lipophilic stationary phase (typically C18) will interact with the aromatic backbone, while the polar mobile phase will carry the molecule through the column.

Method Column Mobile Phase Advantages Disadvantages
Recommended Method (Isocratic) C18 (e.g., 250 x 4.6 mm, 5 µm)Acetonitrile/Water with 0.1% Phosphoric AcidSimple, robust, and good for routine QC.May not resolve all impurities if they have very different polarities.
Alternative Method (Gradient) C18 (e.g., 150 x 4.6 mm, 3.5 µm)Gradient of Acetonitrile and 0.1% Formic Acid in WaterBetter resolution of a wider range of impurities. Faster run times.More complex method development and transfer.
Alternative Stationary Phase Phenyl-HexylAcetonitrile/Water with 0.1% Phosphoric AcidCan offer different selectivity for aromatic compounds.May not be as universally applicable as C18.

For the purpose of this guide, we will focus on a robust and readily implementable isocratic method, which is often preferred in quality control environments for its simplicity and reproducibility.

Recommended HPLC Purity Method

This method is designed to provide excellent separation of 4-(3-Methoxyphenoxy)benzaldehyde from its potential process-related impurities.

Experimental Protocol

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep_Standard Prepare Standard Solution (approx. 0.5 mg/mL in Diluent) Inject Inject 10 µL onto HPLC System Prep_Standard->Inject Prep_Sample Prepare Sample Solution (approx. 0.5 mg/mL in Diluent) Prep_Sample->Inject Separate Isocratic Elution (C18 Column) Inject->Separate Detect UV Detection at 254 nm Separate->Detect Integrate Integrate Chromatograms Detect->Integrate Calculate Calculate Purity (% Area Normalization) Integrate->Calculate

Caption: HPLC purity analysis workflow.

1. Materials and Reagents:

  • 4-(3-Methoxyphenoxy)benzaldehyde: Sample to be analyzed.

  • Reference Standards: If available, certified reference standards of 4-(3-Methoxyphenoxy)benzaldehyde and potential impurities (3-methoxyphenol, 4-fluorobenzaldehyde, etc.) should be used for peak identification and system suitability.[6][7][8][9] In the absence of a certified standard for the main component, a well-characterized in-house lot should be established as a working standard.

  • Acetonitrile (ACN): HPLC grade or higher.

  • Water: HPLC grade or ultrapure.

  • Phosphoric Acid (H₃PO₄): ACS grade or higher.

2. Chromatographic Conditions:

Parameter Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : Water : Phosphoric Acid (60:40:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 20 minutes

3. Solution Preparation:

  • Diluent: Acetonitrile : Water (50:50, v/v)

  • Standard Solution (for peak identification and system suitability): Accurately weigh and dissolve an appropriate amount of 4-(3-Methoxyphenoxy)benzaldehyde reference standard and each available impurity reference standard in the diluent to obtain a final concentration of approximately 0.01 mg/mL for each component.

  • Sample Solution: Accurately weigh and dissolve approximately 25 mg of the 4-(3-Methoxyphenoxy)benzaldehyde sample in a 50 mL volumetric flask and dilute to volume with the diluent.

4. System Suitability:

Before sample analysis, inject the standard solution to verify the performance of the chromatographic system. The following are typical system suitability requirements:

  • Tailing Factor (for the main peak): Not more than 2.0.

  • Theoretical Plates (for the main peak): Not less than 2000.

  • Resolution (between the main peak and the closest eluting impurity): Not less than 1.5.

5. Analysis and Calculation:

Inject the sample solution and record the chromatogram. Calculate the purity of the sample by area normalization:

% Purity = (Area of the main peak / Total area of all peaks) x 100

Trustworthiness and Self-Validation

The described protocol is designed to be a self-validating system. The inclusion of a system suitability check ensures that the chromatographic system is performing adequately on the day of analysis. The resolution requirement between the main peak and its closest eluting impurity confirms the method's ability to separate the compound of interest from its potential contaminants. For full method validation according to ICH guidelines, further experiments to determine linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ) would be necessary.

Conclusion

The determination of purity for key synthetic intermediates like 4-(3-Methoxyphenoxy)benzaldehyde is a critical step in ensuring the quality and reliability of research and development outcomes. The provided HPLC method, based on established principles of reversed-phase chromatography for similar molecules, offers a robust and reliable starting point for implementation in a laboratory setting. By understanding the synthetic pathway and potential impurities, a targeted and effective analytical method can be developed and validated, ultimately contributing to higher standards of scientific integrity.

References

  • BenchChem. Common impurities in commercial 4-Fluorobenzaldehyde. Accessed February 15, 2026.
  • MedChemExpress. 3-Methoxyphenol (Standard) | Phenol. Accessed February 15, 2026.
  • MedchemExpress.com. 3-Methoxyphenol (Standard) | Phenol. Accessed February 15, 2026.
  • SIELC Technologies. Separation of Benzaldehyde on Newcrom R1 HPLC column. Accessed February 15, 2026.
  • LGC Standards. 3-Methoxyphenol | CAS. Accessed February 15, 2026.
  • Veeprho Pharmaceuticals. 4-Fluorobenzaldehyde | CAS 459-57-4. Accessed February 15, 2026.
  • RSC Publishing. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum - RSC Advances. Accessed February 15, 2026.
  • ResearchGate. (PDF) Development of a HPLC-FL method to determine benzaldehyde after derivatization with N -acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. Accessed February 15, 2026.
  • Semantic Scholar.
  • GLP Pharma Standards. 3-Methoxyphenol | CAS No- 150-19-6. Accessed February 15, 2026.
  • National Center for Biotechnology Information. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum - PMC. Accessed February 15, 2026.

Sources

UV-Vis absorption maximum of 4-(3-Methoxyphenoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: UV-Vis Characterization of 4-(3-Methoxyphenoxy)benzaldehyde

Part 1: Executive Summary & Strategic Context

4-(3-Methoxyphenoxy)benzaldehyde (CAS: 855474-84-9) is a specialized diaryl ether scaffold frequently employed as an intermediate in the synthesis of bioactive heterocycles and liquid crystal polymers.[1] Unlike simple benzaldehydes, its UV-Vis absorption profile is governed by the electronic decoupling of the two phenyl rings across the ether oxygen bridge.

This guide provides a technical comparison of its optical properties against standard alternatives (4-Phenoxybenzaldehyde and 4-Methoxybenzaldehyde). It establishes a theoretical baseline for its absorption maximum (


) and details a self-validating protocol for empirical determination, crucial for HPLC method development and purity assessment.

Part 2: Theoretical Framework & Comparative Analysis

The Diaryl Ether Chromophore Mechanism

The UV-Vis spectrum of this compound is dominated by the benzaldehyde core. The ether oxygen at the 4-position acts as a strong auxochrome, donating electron density into the carbonyl system via resonance (


).

However, the distal phenyl ring (carrying the 3-methoxy group) is sterically twisted out of planarity relative to the benzaldehyde ring. This "twist" acts as a conjugation insulator. Consequently, the 3-methoxy substituent exerts only a weak inductive effect on the primary chromophore.

  • Primary Transition:

    
     (Benzoyl system) – High Intensity (
    
    
    
    ).
  • Secondary Transition:

    
     (Carbonyl forbidden) – Low Intensity, often submerged.
    
Comparative Data: Target vs. Structural Analogs

The following table synthesizes experimental data from standard analogs to triangulate the expected properties of the target.

Feature4-Methoxybenzaldehyde (Anisaldehyde)4-Phenoxybenzaldehyde (Core Scaffold)4-(3-Methoxyphenoxy)benzaldehyde (Target)
CAS Number 123-11-567-36-7855474-84-9
Primary

(EtOH)
275 – 280 nm 280 – 285 nm 282 – 288 nm (Predicted)
Molar Extinction (

)
~15,000 M⁻¹cm⁻¹~16,500 M⁻¹cm⁻¹~17,000 M⁻¹cm⁻¹ (Est.)
Electronic Effect Strong Resonance (+R)Resonance (+R) + Extended Surface+R (Ether) + Inductive (+I) from distal OMe
Solvatochromism Moderate (Blue shift in non-polar)ModerateModerate
Detection Suitability HighHighHigh

Technical Insight: The addition of the phenoxy group causes a bathochromic (red) shift of ~5-10 nm compared to anisaldehyde due to the larger polarizability of the phenyl ring vs. a methyl group. The distal 3-methoxy group adds a minor auxiliary shift (< 5 nm) but significantly alters solubility and HPLC retention time.

Part 3: Visualization of Electronic Effects

The following diagram illustrates the electronic isolation between the two rings and the resulting impact on the absorption vector.

ElectronicPathways cluster_molecule Molecular Electronic Flow Benzaldehyde Benzaldehyde Core (Primary Chromophore) UV_Signal UV Absorption λmax ~285 nm Benzaldehyde->UV_Signal Determines Primary Peak EtherOxygen Ether Oxygen (Resonance Donor) EtherOxygen->Benzaldehyde +R Effect (Strong Red Shift) DistalRing Distal Phenyl Ring (Twisted Conformation) DistalRing->EtherOxygen Steric Twist (Conjugation Break) MethoxyGroup 3-Methoxy Group (Weak Inductive Donor) MethoxyGroup->DistalRing +I Effect (Localized)

Figure 1: Electronic connectivity map showing the insulation of the distal methoxy group from the primary benzaldehyde chromophore.

Part 4: Standardized Experimental Protocol

To rigorously determine the


 and 

for your specific lot (essential for QC), follow this self-validating workflow.
Protocol: High-Fidelity UV-Vis Determination

Reagents:

  • Solvent: HPLC-grade Acetonitrile (ACN) or Ethanol (EtOH). Note: ACN is preferred for lower cutoff (<190 nm).

  • Reference Standard: 4-Phenoxybenzaldehyde (if absolute quantitation is required).

Step-by-Step Methodology:

  • Stock Solution Preparation (Gravimetric):

    • Weigh exactly 11.4 mg (0.05 mmol) of 4-(3-Methoxyphenoxy)benzaldehyde into a 50 mL volumetric flask.

    • Dissolve in ACN and dilute to volume.

    • Concentration:

      
       M.
      
  • Serial Dilution (Linearity Check):

    • Prepare three working standards:

      • Std A:

        
         (1:100 dilution of Stock).
        
      • Std B:

        
        .
        
      • Std C:

        
        .
        
  • Spectral Scan:

    • Blank the spectrophotometer with pure solvent.

    • Scan range: 200 nm to 400 nm .

    • Scan speed: Medium (approx. 200 nm/min) for peak resolution.

  • Data Validation (The "Self-Check"):

    • Calculate

      
       for each dilution using Beer-Lambert Law: 
      
      
      
      .
    • Acceptance Criteria: The calculated

      
       at 
      
      
      
      must vary by < 2% across the three concentrations. If variance > 2%, aggregation or solubility issues are present.
  • Expected Result Interpretation:

    • 
       1 (Primary):  ~282–288 nm (Target for HPLC detection).
      
    • 
       2 (Secondary):  ~210–220 nm (Benzene ring transitions).
      
    • Shoulder: ~310–320 nm (n

      
      , weak).
      

Part 5: Application in HPLC Method Development

When replacing generic benzaldehydes with 4-(3-Methoxyphenoxy)benzaldehyde, researchers must adjust detection parameters.

  • Wavelength Selection: Do not use 254 nm as the primary channel. While standard, it lies on the slope of the absorption curve for this molecule, leading to poor robustness.

    • Recommendation: Set VWD/PDA to 285 nm .

  • Solvent Cutoff: The phenoxy group increases hydrophobicity. In reverse-phase chromatography (C18), this compound will elute significantly later than 4-methoxybenzaldehyde.

References

  • NIST Chemistry WebBook. (2025). UV-Vis Spectrum of 4-Methoxybenzaldehyde (Anisaldehyde). Standard Reference Database 69. Retrieved from [Link]

  • PubChem. (2025).[2][3][4] Compound Summary: 4-(4-Methoxyphenoxy)benzaldehyde.[2][3] National Library of Medicine. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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4-(3-Methoxyphenoxy)benzaldehyde
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4-(3-Methoxyphenoxy)benzaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.